molecular formula C13H17ClN2 B010722 Medetomidine hydrochloride CAS No. 106807-72-1

Medetomidine hydrochloride

Cat. No.: B010722
CAS No.: 106807-72-1
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine hydrochloride is a hydrochloride.
An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.

Properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-14-0 (Parent)
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
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DSSTOX Substance ID

DTXSID3045691
Record name Medetomidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-15-1
Record name 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of α2 Adrenoceptor Agonist Research

The journey to understanding and utilizing α2-adrenoceptor agonists began with the initial classification of adrenergic receptors into α and β subtypes in 1948. guidetopharmacology.org Further research led to the subdivision of α-receptors into α1 and α2. nih.gov This differentiation was crucial, as it was discovered that α2-receptors played a key role in inhibiting neurotransmitter release from the presynaptic neuron. nih.gov

One of the earliest and most well-known α2-adrenergic agonists is clonidine (B47849). nih.govwikipedia.org Initially developed as a nasal decongestant, its antihypertensive properties were discovered serendipitously. nih.gov This discovery spurred further research into α2-agonists for various therapeutic applications, including hypertension, attention-deficit/hyperactivity disorder (ADHD), and pain management. nih.govmedscape.orgsigmaaldrich.com The development of selective antagonists like yohimbine (B192690) further aided in the characterization and understanding of α2-receptor subtypes (α2A, α2B, and α2C), paving the way for the development of more specific and potent agonists. nih.govphysiology.org

Evolution of Medetomidine Hydrochloride As a Research Compound

Medetomidine (B1201911), chemically known as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole, was first disclosed in a patent by the Finnish company Farmos Group Ltd. in 1981. nih.gov The initial synthesis involved a multi-step process, and subsequent research has focused on developing more facile and efficient synthetic routes. nih.govscispace.com

A key milestone in the evolution of medetomidine was the discovery of its high selectivity for α2-adrenoceptors over α1-adrenoceptors. rndsystems.comtocris.comnih.gov This selectivity is significantly higher than that of earlier α2-agonists like clonidine (B47849) and xylazine (B1663881), resulting in more potent sedative and analgesic effects with fewer α1-mediated side effects. nih.govnih.gov Medetomidine is a racemic mixture, with the pharmacologically active enantiomer being dexmedetomidine (B676). nih.govwikipedia.org

Scope and Significance of Medetomidine Hydrochloride in Preclinical Research

α2-Adrenoceptor Agonism and Selectivity Profiling

Medetomidine's interaction with α2-adrenoceptors is characterized by high affinity and remarkable selectivity over other adrenergic receptor subtypes.

Receptor binding assays have demonstrated that medetomidine possesses a high affinity for α2-adrenoceptors. The equilibrium dissociation constant (Ki) for α2-adrenoceptors is reported to be 1.08 nM. tocris.comrndsystems.comcaymanchem.com In contrast, its affinity for α1-adrenoceptors is significantly lower, with a Ki value of 1750 nM. tocris.comrndsystems.comcaymanchem.com This substantial difference in binding affinities underscores the high selectivity of medetomidine for the α2-adrenoceptor subtype. tocris.comrndsystems.com Furthermore, medetomidine shows negligible affinity for other receptors such as β-adrenoceptors, serotonin (B10506), muscarinic, and dopamine (B1211576) receptors. acs.org

The selectivity of medetomidine for α2-adrenoceptors over α1-adrenoceptors is a key characteristic that distinguishes it from other α2-agonists. The selectivity ratio (α2/α1) for medetomidine is approximately 1620:1. tocris.comacs.orgvasg.orgnih.gov This is considerably higher than that of other related agonists like xylazine (B1663881), which has a selectivity ratio of 160:1, and clonidine (B47849), with a ratio of 220:1. acs.orgvasg.orgnih.gov Another related compound, detomidine (B1200515), also exhibits a lower selectivity ratio compared to medetomidine. The enhanced selectivity of medetomidine contributes to its more predictable and potent sedative and analgesic effects, with fewer side effects associated with α1-adrenoceptor stimulation. vasg.org

Table 1: Comparative Selectivity Ratios of α2-Adrenoceptor Agonists

Compound α1 Ki (nM) α2 Ki (nM) Selectivity Ratio (α2/α1)
Medetomidine 1750 ± 567 1.08 ± 0.23 1620
Xylazine 30300 ± 1720 194 ± 35.3 160
Clonidine 713 ± 109 3.20 ± 1.18 220

Data sourced from ACS Publications. acs.org

There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C, which have distinct distributions and densities throughout the central and peripheral nervous systems. acs.org Medetomidine acts as a partial agonist with similar potency at all three subtypes. nih.gov Studies have reported Ki values for medetomidine at these subtypes to be 3.89 nM for α2A, 7.40 nM for α2B, and 12.3 nM for α2C. abcam.comabcam.com An additional subtype, α2D, has also been identified, with a reported Ki value of 0.76 nM for medetomidine. abcam.comabcam.com The interaction of medetomidine with these different subtypes contributes to its diverse pharmacological effects.

G-Protein Coupling and Intracellular Signaling Pathways

The activation of α2-adrenoceptors by medetomidine initiates a cascade of intracellular events mediated by G proteins.

α2-Adrenoceptors are classic examples of G_i/o protein-coupled receptors. acs.orgresearchgate.net Upon agonist binding, such as medetomidine, the receptor undergoes a conformational change. nih.gov This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. nih.gov This leads to the dissociation of the G protein into a GTP-bound Gα subunit and a Gβγ dimer, both of which can then interact with downstream effector molecules to propagate the signal within the cell. nih.gov Specifically, studies in mice lacking certain Gαi protein subunits have shown that Gαi2 is particularly important for mediating the effects of medetomidine on locomotor activity. nih.govresearchgate.net

The activation of G_i/o proteins by medetomidine leads to the modulation of intracellular second messenger systems. A primary effect is the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.com In some cellular contexts, however, medetomidine has been observed to increase cAMP production. medchemexpress.com Additionally, the signaling cascade can influence intracellular calcium levels. plos.org For instance, in pancreatic β cells, Gαi/o protein activation has been shown to suppress glucose-stimulated calcium signaling. plos.org The modulation of these second messengers is central to the physiological responses elicited by medetomidine.

Interactions with Non-Adrenergic Receptors

While the principal pharmacological actions of medetomidine are attributed to its high affinity for α2-adrenergic receptors, its interaction with other receptor systems has been a subject of scientific investigation. nih.govacs.org

Exploration of Affinity for Imidazoline (B1206853) Receptors (I1)

Medetomidine has been shown to possess affinity for imidazoline I1 receptors. nih.govacs.org The pharmacological significance of this binding, however, is not yet fully understood. nih.govacs.org Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline structure. They are subdivided into I1, I2, and I3 subtypes, with the I1 receptor being implicated in the central control of blood pressure. physiology.org

Studies have demonstrated that medetomidine can bind to I1-imidazoline receptors, although the clinical relevance of this interaction in the context of its primary sedative and analgesic effects remains to be fully elucidated. nih.govacs.org Some research suggests a potential role of I1 receptors in the sedative effects of dexmedetomidine (B676), the pharmacologically active enantiomer of medetomidine. springermedizin.denih.gov One study found that an I1 receptor agonist enhanced the sedative effect of dexmedetomidine in mice, and that knockout of a functional I1 receptor candidate protein suppressed this sedation. springermedizin.denih.gov This suggests that the I1 receptor may play a role in modulating the sedative properties of medetomidine. springermedizin.denih.gov

It is important to note that some imidazoline agents have been found to interact with non-adrenoceptor sites on platelets, including I1 and I2 receptors, which may influence platelet aggregation. avma.org

Assessment of Binding Profiles at Other Neurotransmitter Receptors

Comprehensive receptor binding studies have been conducted to evaluate the specificity of medetomidine for α2-adrenoceptors over other neurotransmitter receptors. These investigations have consistently demonstrated that medetomidine has a very weak or negligible affinity for a wide range of other receptor types. nih.govhelsinki.finih.govutad.pt

Research findings indicate that medetomidine exhibits low to no significant binding affinity for the following receptors:

β-Adrenoceptors (β1 and β2): Studies have shown that medetomidine has a very weak binding affinity for both β1 and β2 adrenergic receptors. helsinki.finih.govutad.pt

Serotonin Receptors (5-HT1, 5-HT2): Medetomidine displays negligible affinity for 5-HT1 and 5-HT2 serotonin receptors. helsinki.finih.govutad.pt Indirect effects on serotonergic terminals can be expected through the interaction of the α2 autoreceptor, but direct binding is minimal. snmjournals.org

Muscarinic Receptors: There is no significant affinity of medetomidine for muscarinic acetylcholine (B1216132) receptors. helsinki.finih.govutad.pt

Dopamine Receptors: Medetomidine shows no appreciable binding to dopamine receptors. helsinki.finih.govutad.pt

Tryptamine (B22526) Receptors: The affinity of medetomidine for tryptamine receptors is considered to be insignificant. helsinki.finih.govutad.pt

This high degree of selectivity for α2-adrenoceptors is a key characteristic of medetomidine's pharmacological profile and contributes to its specific clinical effects. nih.govvasg.org The α2/α1 selectivity ratio for medetomidine is reported to be 1620, which is significantly higher than that of other α2-agonists like xylazine (160) and clonidine (220). nih.govnih.gov

Table 1: Binding Affinity of Medetomidine and Reference Compounds at Adrenergic Receptors

Compoundα1 Ki (nM)α2 Ki (nM)α2/α1 Selectivity Ratio
Medetomidine1750 ± 5671.08 ± 0.231620
Xylazine30300 ± 1720194 ± 35.3160
Clonidine713 ± 1093.20 ± 1.18220
Detomidine-1.62-
UK 14,304-6.22-
Data sourced from multiple studies. nih.govnih.gov

Central Nervous System Modulations

Medetomidine's primary mechanism of action involves its agonistic activity on alpha-2-adrenoceptors, which are widely distributed throughout the central nervous system. eexot-journal.com This interaction is the foundation for its profound physiological effects.

Mechanisms of Noradrenergic Activity Inhibition in the Locus Coeruleus

The locus coeruleus (LC), a nucleus in the pons of the brainstem, is the principal site of norepinephrine (B1679862) (NE) synthesis in the brain and plays a crucial role in regulating arousal and wakefulness. nih.govjneurosci.org Medetomidine exerts its sedative effects primarily by acting on alpha-2-adrenoceptors located on noradrenergic neurons within the LC. nih.govnih.gov

Activation of these presynaptic autoreceptors by medetomidine inhibits the firing of LC neurons. nih.gov This inhibition leads to a decrease in the release of norepinephrine, a key neurotransmitter for maintaining alertness. tpoftampa.comacs.org The reduction in noradrenergic transmission from the LC to various forebrain structures results in sedation. jneurosci.org Studies have demonstrated that direct application of alpha-2-adrenoceptor agonists, like dexmedetomidine (the active enantiomer of medetomidine), suppresses the activity of LC neurons. nih.gov This inhibitory action is a negative feedback mechanism, effectively dampening the arousal system of the brain. acs.org

Investigations into Sedation and Anxiolysis Mechanisms

The sedative and anxiolytic (anxiety-reducing) effects of medetomidine are a direct consequence of its ability to suppress central noradrenergic activity. nih.govnih.gov By inhibiting norepinephrine release in the LC, medetomidine quiets the brain's arousal centers. tpoftampa.com This leads to a state of sedation and reduced anxiety. tpoftampa.com

Preclinical studies in various animal models have consistently shown that medetomidine induces a potent, dose-dependent sedative effect. nih.gov This is characterized by a decrease in spontaneous motor activity and a potentiation of the effects of other anesthetic agents. nih.gov The anxiolytic properties are also linked to the sympatholytic activity of the compound, which reduces the physiological and behavioral responses to stress. eexot-journal.com The sedative state induced by medetomidine is profound, and at higher doses, it can produce hypnotic or anesthetic effects. nih.gov

Characterization of Analgesic Mechanisms at Spinal and Supraspinal Levels

Medetomidine provides analgesia through its actions at both spinal and supraspinal sites. nih.govnih.govclinicaltrials.gov At the spinal cord level, the activation of alpha-2-adrenoceptors in the dorsal horn inhibits the release of nociceptive (pain-signaling) neurotransmitters, such as substance P and glutamate. This action effectively blocks the transmission of pain signals from the periphery to the brain. mdpi.com

Supraspinally, medetomidine's analgesic effects are mediated through the activation of alpha-2-adrenoceptors in various brain regions involved in pain modulation, including the locus coeruleus and the periaqueductal gray. mdpi.com This enhances the descending inhibitory pain pathways, further contributing to its analgesic properties. mdpi.com The analgesic effect of medetomidine is a key component of its clinical utility, often used to manage pain in various procedures. usamvcluj.ro

Neurochemical Alterations

The administration of medetomidine leads to significant, dose-dependent changes in the neurochemical landscape of the central nervous system.

Dose-Dependent Decrease in Central Norepinephrine Release and Turnover

A hallmark of medetomidine's action is the dose-dependent reduction in the release and turnover of norepinephrine in the central nervous system. nih.govacs.orgnih.gov This is a direct result of its agonist activity at presynaptic alpha-2-adrenoceptors, which, as previously mentioned, inhibits norepinephrine release. acs.org Research has shown that medetomidine can decrease norepinephrine production by up to 75% in a dose-dependent manner. acs.org This reduction in central noradrenergic tone is the underlying mechanism for many of medetomidine's systemic effects, including sedation, anxiolysis, and analgesia. tpoftampa.comacs.org

Table 1: Summary of Medetomidine Hydrochloride's Effects on the Central Nervous System in Preclinical Models

System/Effect Mechanism of Action Primary Brain Region(s) Involved Observed Phenotype
Noradrenergic Activity Inhibition of neuronal firing via alpha-2-adrenoceptor agonism. nih.gov Locus Coeruleus. nih.govnih.gov Decreased norepinephrine release. tpoftampa.comacs.org
Sedation & Anxiolysis Suppression of central noradrenergic activity. nih.govnih.gov Locus Coeruleus. tpoftampa.com Reduced motor activity, calmness. nih.gov
Analgesia Inhibition of nociceptive neurotransmitter release and enhancement of descending inhibitory pathways. mdpi.com Spinal Cord (Dorsal Horn), Supraspinal sites (e.g., Periaqueductal Gray). mdpi.com Reduced pain response. usamvcluj.ro
Muscle Relaxation Inhibition of polysynaptic reflexes. nih.gov Spinal Cord (Interneurons). nih.gov Decreased muscle tone. nih.gov
Neurochemical Alterations Agonism at presynaptic alpha-2-adrenoceptors. acs.org Central Nervous System. Dose-dependent decrease in norepinephrine release and turnover. nih.govacs.orgnih.gov

Impact on Dopamine and Serotonin Metabolism

This compound exerts a significant influence on the metabolism of key monoamine neurotransmitters within the central nervous system (CNS). Its primary mechanism involves the activation of α2-adrenoceptors, which leads to a dose-dependent reduction in the release and turnover of not only norepinephrine but also dopamine and serotonin. nih.govnih.gov

In preclinical studies involving rats, medetomidine administration was shown to inhibit dopamine turnover. nih.gov This was evidenced by a measurable decrease in the brain concentration of the primary dopamine metabolite, homovanillic acid (HVA). nih.gov Similarly, serotonin turnover was observed to be significantly depressed following medetomidine treatment, as indicated by changes in the ratio of serotonin to its metabolite. nih.gov These effects on the turnover of biogenic amines are a direct consequence of medetomidine's α2-adrenoceptor agonist activity and can be effectively inhibited by the administration of α2-adrenoceptor antagonists. nih.gov

It is noteworthy that while medetomidine profoundly impacts the metabolic pathways of these neurotransmitters through its α2-adrenergic actions, it demonstrates negligible direct affinity for dopamine or serotonin receptors in receptor binding experiments. nih.gov This high specificity underscores that its modulatory effects on dopaminergic and serotonergic systems are primarily mediated through its potent action on α2-adrenoceptors. nih.gov

Metabolic System Perturbations

Mechanisms Underlying Hyperglycemic Effects (Anti-ADH, Insulin (B600854) Sensitivity Alteration)

Medetomidine administration is consistently associated with hyperglycemia in preclinical models, an effect attributable to several distinct metabolic mechanisms. nih.govresearchgate.netjheaonline.org A primary driver of this increase in blood glucose is the compound's potent inhibitory effect on insulin secretion. nih.govresearchgate.netnih.gov By acting on α2-adrenoceptors located on the β-cells of the pancreas, medetomidine suppresses insulin release, leading to a transient hyperglycemic state. nih.govnih.gov In dog models, both medetomidine and the related compound xylazine were found to suppress insulin secretion with similar potency. nih.gov

In addition to its effects on insulin, medetomidine influences fluid and glucose balance through its action on antidiuretic hormone (ADH). The diuretic effect observed with α2-agonists is linked to a centrally mediated decrease in the secretion of ADH. nih.govunibo.it This suppression of ADH contributes to increased urine output, a known effect of medetomidine administration in dogs. nih.gov The combined effects of inhibited insulin release and reduced ADH secretion create a metabolic environment conducive to elevated plasma glucose levels. nih.govunibo.it

Comparative Analysis of Glucose Metabolism Modulation with Other α2-Agonists

When comparing the metabolic effects of medetomidine to other α2-agonists, particularly xylazine, distinct differences in glucose metabolism modulation emerge. While both medetomidine and xylazine induce hyperglycemia by suppressing insulin release, the nature of this effect varies between the compounds. nih.govresearchgate.netnih.gov

In studies on dogs, xylazine was found to produce a dose-dependent increase in plasma glucose. nih.govresearchgate.net In contrast, the hyperglycemic effect of medetomidine was not dose-dependent at the dosages tested, suggesting that its impact on glucose metabolism may involve mechanisms beyond simple α2-adrenoceptor-mediated actions. nih.govresearchgate.net This non-dose-dependent hyperglycemia with medetomidine was also observed in studies with cats. nih.gov

The difference in metabolic response may be partially attributed to the higher receptor selectivity of medetomidine. nih.govcabidigitallibrary.org Medetomidine possesses a significantly higher α2/α1 selectivity ratio (1620:1) compared to xylazine (160:1) and clonidine (220:1). nih.govcabidigitallibrary.org This greater specificity for the α2-adrenoceptor may account for the variations observed in glucose regulation compared to less selective agonists. nih.gov Despite the differences in hyperglycemic response patterns, both drugs demonstrate similar potency in their ability to inhibit insulin release and lipolysis. nih.govnih.gov

Interactive Data Table: α2-Agonist Selectivity Ratios

Compoundα2/α1 Selectivity Ratio
Medetomidine 1620:1
Detomidine 260:1
Clonidine 220:1
Xylazine 160:1
Data sourced from references nih.govcabidigitallibrary.org

Interactive Data Table: Comparative Metabolic Effects of Medetomidine vs. Xylazine in Dogs

ParameterMedetomidine EffectXylazine Effect
Plasma Glucose Increased (Not dose-dependent)Increased (Dose-dependent)
Insulin Secretion Suppressed (Similar potency to Xylazine)Suppressed (Similar potency to Medetomidine)
Epinephrine (B1671497) Release Suppressed (Greater potency than Xylazine)Suppressed
Norepinephrine Release Inhibited (Dose-dependent)Inhibited (Dose-dependent)
Data sourced from references nih.govresearchgate.net

Cardiovascular System Responses

Vascular Tone Regulation: Central Sympatholytic Effects and Peripheral Vasoconstriction

Medetomidine induces a characteristic and complex biphasic effect on the cardiovascular system, stemming from its simultaneous actions on central and peripheral α2-adrenoceptors. jscimedcentral.com

The central effect is sympatholytic, caused by the activation of α2-adrenoceptors within the CNS. europa.eu This inhibits sympathetic neurotransmission, leading to a decrease in the release of norepinephrine. nih.goveuropa.eu The clinical manifestations of this central sympatholysis include reductions in blood pressure and heart rate (bradycardia). jscimedcentral.comresearchgate.net

Receptor Subtype Mediation of Cardiovascular Responses (e.g., α2B-ARs on Vascular Smooth Muscle)

The distinct cardiovascular responses to medetomidine are mediated by different α2-adrenoceptor subtypes located in various tissues. The initial vasoconstrictive effect is primarily mediated by the activation of α2B-adrenoceptors, which are predominantly found on vascular smooth muscle. jscimedcentral.comnih.gov

Mechanisms of Bradycardia and Cardiac Output Reduction

The administration of medetomidine consistently leads to a decrease in heart rate (bradycardia) and a reduction in cardiac output in preclinical models. cabidigitallibrary.orgcliniciansbrief.com These effects are a direct consequence of its action on alpha-2 adrenoceptors located in multiple areas.

Initially, medetomidine causes peripheral vasoconstriction by stimulating postsynaptic alpha-2 adrenoceptors in the vasculature. mynavas.org This leads to a transient increase in systemic vascular resistance and blood pressure. cabidigitallibrary.orgnih.gov The rise in blood pressure triggers a baroreceptor reflex, a physiological response that leads to a decrease in heart rate to compensate for the elevated pressure. mynavas.orgnih.gov This reflex bradycardia is a primary contributor to the observed reduction in cardiac output. mynavas.org

Furthermore, medetomidine acts on central alpha-2 adrenoceptors, which reduces sympathetic outflow from the central nervous system. nih.govmdpi.com This sympatholytic effect further contributes to the sustained bradycardia and a decrease in myocardial contractility, although direct myocardial depression is not considered the primary mechanism. cliniciansbrief.commynavas.org The reduction in sympathetic tone and the baroreceptor reflex work in concert to significantly lower the heart rate and, consequently, the cardiac output, which can be reduced by up to 50%. cabidigitallibrary.org Studies in dogs have shown that the reduction in cardiac output is also linked to the increased afterload from peripheral vasoconstriction. zoetis.com.br

The influence of medetomidine on cardiac rhythm can also manifest as atrioventricular (AV) blocks, due to slowed conduction through the atrioventricular node. mynavas.org The compound's interaction with imidazoline receptors and stimulation of vagal tone are also thought to play a role in its effects on heart rhythm. zoetis.com.br

Respiratory System Influences

This compound exerts a notable influence on the respiratory system, primarily characterized by a decrease in both the rate and depth of respiration. researchgate.netcabidigitallibrary.org

Preclinical studies across various animal models have consistently demonstrated that medetomidine administration leads to a dose-dependent reduction in respiratory rate. nih.govresearchgate.net In dogs, medetomidine has been shown to significantly depress the respiratory rate. nih.gov Research in conscious dogs revealed that intravenous medetomidine decreased both respiratory rate and minute volume. nih.gov While the respiratory rate is consistently lowered, the impact on arterial blood gas tensions can vary. Some studies in dogs reported an increase in arterial carbon dioxide tension, while reductions in arterial oxygen tension were not always significant when medetomidine was used alone. nih.gov In cats, medetomidine alone did not significantly alter arterial blood gas values in some studies. nih.gov

The combination of medetomidine with other sedative or anesthetic agents, such as opioids or propofol (B549288), can lead to more significant respiratory depression, including hypoxemia and hypercapnia. cabidigitallibrary.orgnih.gov

The respiratory depression observed with medetomidine is primarily attributed to its action on the central nervous system. drugbank.com By activating alpha-2 adrenoceptors in the brainstem, medetomidine inhibits neuronal firing in respiratory control centers. nih.gov This central mechanism leads to a decreased respiratory drive. nih.gov Studies in conscious dogs have indicated that medetomidine decreases the central respiratory drive, as measured by inspiratory occlusion pressure. nih.gov

Other Physiological Responses and Their Mechanisms

Beyond its cardiovascular and respiratory effects, medetomidine induces other notable physiological changes, including diuresis and hypothermia.

Medetomidine administration often leads to an increase in urine production, a phenomenon known as diuresis. mdpi.com Research in dogs and cats has shown that both medetomidine and the related alpha-2 agonist xylazine can induce profound diuresis. nih.govavma.orgnih.gov

The primary mechanism behind medetomidine-induced diuresis is the inhibition of the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), from the pituitary gland. mdpi.comnih.gov AVP normally promotes water reabsorption in the kidneys. By inhibiting AVP, medetomidine reduces water reabsorption, leading to the excretion of more dilute urine. avma.orgnih.gov Studies in dogs have demonstrated that higher doses of medetomidine significantly decrease plasma AVP concentrations. nih.govresearchgate.net

Another contributing factor may be the increase in plasma concentrations of atrial natriuretic peptide (ANP), a hormone that promotes diuresis and natriuresis. nih.govresearchgate.net Higher doses of medetomidine have been shown to significantly increase plasma ANP levels in dogs. nih.govresearchgate.net The diuretic effect of medetomidine appears to be less dose-dependent compared to xylazine in dogs. nih.gov

Animal ModelEffect on Urine ProductionEffect on Plasma AVPEffect on Plasma ANPDose-Dependency
DogsIncreasedDecreased at higher dosesIncreased at higher dosesLess dose-dependent than xylazine
CatsIncreasedDecreased (not related to diuresis)Not specifiedNot dose-dependent

Medetomidine administration can lead to a decrease in body temperature, or hypothermia. mattersnetwork.orgvfu.cz This effect is a result of the drug's influence on the body's thermoregulatory mechanisms.

The primary mechanism for medetomidine-induced hypothermia is its action on the hypothalamus, the brain region responsible for regulating body temperature. nih.gov Activation of alpha-2 adrenergic receptors in the hypothalamus leads to a downward resetting of the thermoregulatory set point. nih.gov This causes a reduction in metabolic heat production and an increase in heat loss through peripheral vasodilation. nih.govdroracle.ai

Furthermore, medetomidine lowers the thresholds for shivering and vasoconstriction, which are the body's primary defenses against cold. nih.gov By impairing these responses, the body is less able to maintain its core temperature, particularly in cooler environments. nih.gov Studies in mice have shown that anesthesia with a combination including medetomidine can cause more severe and prolonged hypothermia compared to inhalant anesthesia. nih.govresearchgate.net

Physiological ParameterEffect of MedetomidineUnderlying Mechanism
Body TemperatureDecrease (Hypothermia)Action on the hypothalamus, resetting the thermoregulatory set point
Metabolic Heat ProductionDecreasedActivation of alpha-2 adrenergic receptors
Shivering ThresholdLoweredImpaired thermoregulatory response
Vasoconstriction ThresholdLoweredImpaired thermoregulatory response

Ocular Effects (Mydriasis)

In preclinical models, the ocular effects of this compound have been investigated, with findings indicating species-specific responses. In rats, intravenous administration of medetomidine has been shown to produce mydriasis (pupil dilation). arvojournals.org This effect is understood to be mediated by the stimulation of alpha-2 adrenoceptors. arvojournals.org The potency of medetomidine in causing mydriasis in rats was found to be greater than other alpha-2 agonists like detomidine and clonidine. arvojournals.org The reversal of medetomidine-induced mydriasis in rats by alpha-2 antagonists further supports this mechanism. nih.gov

Conversely, studies in dogs have demonstrated that intravenous medetomidine administration results in miosis (pupil constriction). nih.govcabidigitallibrary.org One study confirmed that medetomidine produces miosis in non-glaucomatous dogs without significantly influencing intraocular pressure. nih.gov

Gastrointestinal Motility Modulation

This compound exerts significant inhibitory effects on gastrointestinal motility in preclinical models through its action on alpha-2 adrenoceptors. nih.gov In dogs, medetomidine has been demonstrated to disrupt the migrating myoelectric complex (MMC) pattern in the small intestine for approximately two hours and suppress the motility of the colon. nih.govnih.govcabidigitallibrary.org Specifically, in fed dogs, it increased the tone of the proximal colon while completely suppressing activity in the middle and distal colon. nih.govcabidigitallibrary.org This inhibition of motility can outlast the sedative effects, suggesting a possible action at peripheral receptors. cabidigitallibrary.org These effects on the gastrointestinal tract are effectively reversed by the administration of alpha-2 adrenergic antagonists such as atipamezole (B1667673) and yohimbine (B192690). nih.govnih.govcabidigitallibrary.org

Studies using dexmedetomidine, the active enantiomer of medetomidine, in endotoxemic mice showed marked inhibition of gastric emptying, small intestinal transit, and colonic transit. researchgate.net Similarly, in donkeys, dexmedetomidine caused a significant decline in the motility of the duodenum, jejunum, colon, and cecum, with the cecum being the most affected part. d-nb.info

Synergistic and Antagonistic Pharmacodynamic Interactions

Interactions with Anesthetic Agents (e.g., Isoflurane, Propofol, Ketamine)

Medetomidine exhibits significant pharmacodynamic interactions with various anesthetic agents, often resulting in a synergistic, dose-sparing effect.

Isoflurane : Premedication with medetomidine can significantly reduce the required concentration of isoflurane to maintain anesthesia. zoetis.com.brwikipedia.org Studies in dogs have shown that medetomidine decreases the vasodilation and subsequent reduction in arterial blood pressure typically associated with isoflurane anesthesia. avma.org However, while blood pressure may be preserved, the combination can lead to profound bradycardia. zoetis.com.br Functional MRI studies in mice under a medetomidine/isoflurane combination revealed that interactions observed under isoflurane alone were generally preserved, while some thalamic network interactions characteristic of medetomidine alone were also retained. frontiersin.org

Propofol : A marked synergism is observed when medetomidine is used for premedication before induction with propofol. nih.gov Medetomidine has been found to decrease the dose requirements of propofol for both induction and maintenance of anesthesia by up to 75%. nih.gov While no pharmacokinetic interactions have been demonstrated, the pharmacodynamic enhancement of sedative effects is significant. europa.eudrugbank.com

Ketamine : Medetomidine is frequently used in combination with ketamine to produce anesthesia in various preclinical models. jst.go.jpe-jvc.org The sedative and analgesic effects of this combination can be effectively and rapidly reversed by the administration of alpha-2 adrenoceptor antagonists. jst.go.jpe-jvc.org

Interactions with Sedatives/Hypnotics (e.g., Benzodiazepines, Midazolam)

Co-administration of medetomidine (or its active enantiomer, dexmedetomidine) with sedatives like benzodiazepines leads to an enhancement of effects. europa.eu Specific studies have confirmed enhanced sedative and cardiorespiratory effects when used with midazolam. europa.eupfizer.com This pharmacodynamic interaction may necessitate a reduction in the dosage of either medetomidine or the concomitant sedative to achieve the desired level of sedation without excessive depression. europa.eu In some protocols, midazolam is used alongside ketamine for the induction of anesthesia in animals premedicated with medetomidine. avma.org

Interactions with Opioids (e.g., Fentanyl, Morphine, Butorphanol)

The combination of medetomidine with opioids generally leads to an enhancement of sedative, anesthetic, and cardiorespiratory effects. europa.eu

Butorphanol (B1668111) : Studies in dogs have evaluated the combination of medetomidine and butorphanol, noting a significant decrease in respiratory rate compared to medetomidine alone. nih.gov

Fentanyl and Morphine : While specific interaction studies with medetomidine were not detailed in the provided sources, general principles indicate that co-administration with opioids like fentanyl and morphine is likely to enhance sedative and cardiorespiratory effects, potentially requiring a dose reduction of one or both agents. europa.eu Studies in humans have noted that fentanyl administration can cause miosis. cabidigitallibrary.org

Reversal of Effects by Alpha-2 Adrenoceptor Antagonists (e.g., Atipamezole, Yohimbine, Vatinoxan) and their Selectivity

The sedative, analgesic, and physiological effects of medetomidine can be reliably reversed by alpha-2 adrenoceptor antagonists. The efficacy and characteristics of this reversal depend on the antagonist's selectivity for alpha-2 receptor subtypes and its ability to cross the blood-brain barrier.

Atipamezole : Atipamezole is a potent and highly selective alpha-2 adrenoceptor antagonist. avma.orgwikipedia.org It has a considerably higher selectivity for alpha-2 versus alpha-1 adrenoceptors when compared to yohimbine. nih.govidexlab.comnih.gov Receptor binding studies indicate that atipamezole has high affinity for alpha-2A, alpha-2B, and alpha-2C subtypes, and a particularly high affinity for the alpha-2D subtype, which may account for its potent reversal capabilities. nih.govnih.govrndsystems.comabcam.com Atipamezole rapidly reverses the sedative and most of the cardiorespiratory effects of medetomidine in numerous species by competing for and displacing it from alpha-2 adrenoceptors in both the central and peripheral nervous systems. avma.orgidexlab.comnih.govavma.org

Yohimbine : Yohimbine is a selective alpha-2 adrenoceptor antagonist, though it is less selective than atipamezole. nih.gove-jvc.org Its selectivity for alpha-2 over alpha-1 receptors is lower than that of atipamezole. nih.gov Yohimbine displays a lower affinity for the alpha-2D adrenoceptor subtype compared to atipamezole, which may necessitate higher doses for effective reversal of medetomidine-induced effects. nih.gov It effectively antagonizes medetomidine-induced sedation, bradycardia, and respiratory depression. e-jvc.org However, its non-alpha-2 adrenoceptor properties can sometimes complicate its use as a pharmacological tool. nih.gov

Vatinoxan (B1682196) : Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist that poorly penetrates the blood-brain barrier. medchemexpress.comeuropa.euavma.orgcore.ac.uk This selectivity is confirmed by studies in dogs showing that its concentration in the central nervous system (CNS) is approximately 1:50 of its plasma concentration, whereas dexmedetomidine concentrations are three- to seven-fold higher in the CNS than in plasma. core.ac.uknih.gov By limiting its effects to the periphery, vatinoxan prevents or attenuates the peripheral cardiovascular effects of medetomidine (like vasoconstriction and bradycardia) while preserving the centrally-mediated sedation. europa.eueuropa.eunih.gov Co-administration of vatinoxan with medetomidine can help maintain hemodynamic function. avma.org

Interactive Table: Selectivity of Alpha-2 Adrenoceptor Antagonists

AntagonistPrimary CharacteristicSelectivity ProfileCNS Penetration
Atipamezole Potent & highly selective α2 antagonistVery high α2 vs α1 selectivity. nih.govnih.gov High affinity for α2A, α2B, α2C, and α2D subtypes. nih.govabcam.comHigh (centrally active) idexlab.com
Yohimbine Selective α2 antagonistGood α2 vs α1 selectivity, but lower than atipamezole. nih.govnih.gov Lower affinity for α2D subtype compared to atipamezole. nih.govHigh (centrally active) e-jvc.org
Vatinoxan Peripherally selective α2 antagonistAntagonizes peripheral α2-adrenoceptors. medchemexpress.comeuropa.euPoor medchemexpress.comcore.ac.uknih.gov

Pharmacokinetics and Biotransformation

Absorption and Distribution Dynamics in Animal Models

The movement of medetomidine (B1201911) from the site of administration to various tissues, including its target site in the central nervous system, is a rapid and dynamic process.

Systemic Bioavailability and Tissue Distribution Studies

Following administration, medetomidine is quickly absorbed and distributed throughout the body. Studies in dogs and cats have shown that peak plasma concentrations are reached within 30 minutes of intramuscular injection. nih.gov Medetomidine is a lipophilic compound, which facilitates its rapid and extensive distribution into tissues. cabidigitallibrary.org

The apparent volume of distribution, a measure of how extensively a drug is distributed in the body's tissues rather than in the plasma, varies between species. In dogs, the apparent volume of distribution has been reported to be 2.8 L/kg, while in cats it is 3.5 L/kg. nih.gov Rats exhibit a higher volume of distribution at 8.2 L/kg. nih.gov This extensive tissue distribution is a key factor in its pharmacological effects. The bioavailability of medetomidine administered intramuscularly has been estimated to be between 76.5% and 95% in dogs. europa.eu

A study using tritium-labeled medetomidine in rats demonstrated a rapid distribution of radioactivity into various tissues, including the brain, following subcutaneous administration. nih.gov The elimination half-life from plasma is relatively short, ranging from approximately 0.97 to 1.6 hours in dogs and cats. nih.gov

Interactive Table: Pharmacokinetic Parameters of Medetomidine in Different Animal Species

SpeciesApparent Volume of Distribution (L/kg)Clearance (mL/min/kg)Elimination Half-Life (h)
Dog2.8 nih.gov27.5 - 33.4 nih.gov0.97 nih.gov
Cat3.5 nih.gov-1.6 nih.gov
Rat8.2 nih.gov88.5 nih.gov1.09 nih.gov

Blood-Brain Barrier Penetration Studies

A crucial aspect of medetomidine's sedative and analgesic action is its ability to cross the blood-brain barrier (BBB). As a lipophilic molecule, medetomidine readily penetrates the central nervous system (CNS). cabidigitallibrary.orghelsinki.fi Studies have shown a rapid distribution of medetomidine into the brain tissue of rats. nih.gov The concentration of medetomidine in the brain has been found to correlate with its clinical effects, and the termination of these effects is linked to the removal of the drug from the CNS. nih.gov The elimination of radioactivity from rat brain tissue follows a similar time course to its elimination from plasma, suggesting an efficient removal process. nih.gov

Placental Transfer Investigations in Preclinical Models

Investigations into the placental transfer of medetomidine have been conducted in preclinical models to understand potential fetal exposure. In pregnant ewes, studies have demonstrated that medetomidine readily crosses the placenta. murdoch.edu.au Following intravenous administration to the ewe, fetal plasma concentrations of medetomidine were comparable to maternal concentrations. murdoch.edu.au Similarly, in vitro studies using human placenta have also shown that dexmedetomidine (B676), the active enantiomer of medetomidine, can cross the placental barrier. wikidoc.org A study in pregnant rats administered radiolabeled dexmedetomidine also observed placental transfer. wikidoc.org

Metabolic Pathways and Enzyme Interactions

The body eliminates medetomidine primarily through biotransformation, a process involving various metabolic pathways and enzymes, predominantly in the liver. nih.gov

Identification of Metabolites and Metabolic Profile Analysis

The primary route of medetomidine metabolism is hydroxylation. tandfonline.comnih.gov In rats, the main biotransformation is the hydroxylation of a methyl group on the aromatic ring, leading to the formation of hydroxymedetomidine. tandfonline.com This metabolite can then undergo further oxidation to form medetomidine carboxylic acid or be conjugated with glucuronic acid. tandfonline.comnih.gov

In rat urine, the major metabolites identified are the glucuronide of hydroxymedetomidine, accounting for about 35% of urinary metabolites, and medetomidine carboxylic acid, which constitutes approximately 40%. tandfonline.comnih.gov Unchanged medetomidine represents a small fraction of the excreted products in urine. tandfonline.comnih.gov

Table: Major Metabolites of Medetomidine in Rat Urine

MetabolitePercentage of Urinary Metabolites
Glucuronide of hydroxymedetomidine~35% tandfonline.comnih.gov
Medetomidine carboxylic acid~40% tandfonline.comnih.gov
Unchanged Medetomidine1% - 10% (dose-dependent) tandfonline.comnih.gov

Role of Cytochrome P450 Enzymes in Medetomidine Biotransformation

The hydroxylation of medetomidine is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. tandfonline.com Studies in dog and rabbit liver microsomes have identified several CYP isoforms involved in this process.

In rabbits, CYP2D and CYP2E have been shown to play a significant role in the formation of both hydroxymedetomidine and medetomidine carboxylic acid. researchgate.netnih.gov Inhibition of these specific enzymes led to a decrease in the formation of these metabolites. researchgate.netnih.gov In dogs, hepatic enzymes CYP2D, CYP2E, and CYP3A are involved in the metabolism of medetomidine. researchgate.net

For dexmedetomidine, the active enantiomer, studies with human liver microsomes have indicated that CYP2A6 is a key enzyme in its hydroxylation. researchgate.net Other CYP isoforms, including CYP2D6 and CYP2E1, have also been shown to contribute to the formation of its metabolites. fda.gov

Elimination Kinetics

The elimination kinetics of medetomidine, a potent and selective alpha-2-adrenergic agonist, are characterized by its rate of removal from the body, primarily through metabolic processes. Key parameters in understanding these kinetics are the elimination half-life and the mechanisms of clearance, which can vary across different animal species.

Determination of Elimination Half-Life in Various Animal Species

The elimination half-life of medetomidine, which is the time required for its concentration in the plasma to reduce by half, has been determined in several animal species. These studies reveal species-specific differences in the drug's disposition.

In rats, the elimination half-life of medetomidine has been reported with some variability. One study calculated it to be approximately 65.2 minutes. nih.gov Another study focusing on dexmedetomidine, the active d-enantiomer of medetomidine, found similar values of 56.2 and 57.4 minutes in male rats. nih.gov A separate investigation reported a longer elimination half-life of about 1.09 hours (approximately 65.4 minutes). nih.gov The duration of loss of righting reflex in male rats treated with dexmedetomidine was consistent with an elimination half-life of about one hour. frontiersin.org

In sheep, the elimination half-life of medetomidine has also been a subject of study. Following intravenous administration of medetomidine hydrochloride, the elimination half-life was determined to be 37.85 ± 2.84 minutes. nih.gov Another review indicated an elimination half-life of approximately 30 minutes in this species. skeenapublishers.com Research has also shown that the administration of atipamezole (B1667673), an antagonist, can significantly decrease the mean elimination half-life of medetomidine in sheep from 34.8 to 21.8 minutes. researchgate.net

The following table provides a summary of the elimination half-life of medetomidine in rats and sheep based on available research findings.

Animal SpeciesElimination Half-Life (t½)Notes
Rats 65.2 (±9.0) minSubcutaneous administration during isoflurane (B1672236) anaesthesia. nih.gov
~1.09 h (65.4 min)Subcutaneous administration. nih.gov
~1 hIntravenous administration of dexmedetomidine. frontiersin.org
Sheep 37.85 (±2.84) minIntravenous administration. nih.gov
~30 minIntravenous and intramuscular administration. skeenapublishers.com
34.8 minIntravenous administration, decreased to 21.8 min with atipamezole. researchgate.net

Clearance Mechanisms

The clearance of medetomidine from the body is a multifaceted process primarily involving biotransformation in the liver, followed by excretion of the resulting metabolites.

In preclinical species, medetomidine is extensively metabolized, with biotransformation being the main route of its systemic elimination. nih.govtandfonline.com The primary metabolic pathway is the hydroxylation of a methyl substituent, a reaction likely catalyzed by hepatic monooxygenases, specifically cytochrome P450 (CYP) enzymes. nih.govtandfonline.comnih.gov This initial hydroxylation step is crucial and occurs at a rate sufficient for high metabolic clearance. tandfonline.comnih.govtandfonline.com

Following hydroxylation, the resulting metabolite, hydroxymedetomidine, undergoes further biotransformation. nih.govtandfonline.com A significant portion is conjugated with glucuronic acid to form the glucuronide of hydroxymedetomidine. tandfonline.comnih.govtandfonline.com Alternatively, the hydroxylated intermediate can be further oxidized to form medetomidine carboxylic acid. tandfonline.comnih.govtandfonline.com These two metabolites, the glucuronide of hydroxymedetomidine and medetomidine carboxylic acid, are the major urinary metabolites found in rats, accounting for approximately 35% and 40% of the urinary metabolites, respectively. tandfonline.comnih.govtandfonline.com

The final step in the clearance process is the elimination of these metabolites from the body. The primary route of excretion is through the kidneys into the urine. nih.govresearchgate.net In rats, a notable amount of excretion also occurs through the feces. nih.govresearchgate.net Very little of the parent drug is excreted unchanged, underscoring the significance of hepatic metabolism in its clearance. tandfonline.comnih.govwikidoc.org The clearance rate itself can differ between species, with rats exhibiting a higher clearance rate compared to dogs and cats. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Evolution of Medetomidine (B1201911) Hydrochloride Synthesis

The journey to produce medetomidine hydrochloride efficiently has seen significant advancements, moving from complex, low-yield methods to streamlined, scalable industrial processes.

Original Synthetic Pathways and Their Limitations

The initial synthesis of this compound, reported by Farmos Group Ltd., involved a multi-step process characterized by sequential Grignard reactions. researchgate.net This pioneering route, while successful in producing the target compound, was fraught with several significant limitations that hindered its large-scale application.

Development of Improved and Scalable Synthetic Routes for Enhanced Yield and Reduced Reagent Toxicity

In response to the limitations of early methods, researchers have developed several improved synthetic routes designed to be more efficient, cost-effective, and suitable for large-scale production. nih.gov A key innovation was to design syntheses that build the imidazole (B134444) ring during the process, thereby avoiding the use of expensive and often difficult-to-obtain substituted imidazole starting materials. acs.org

One of the most notable advancements combines a Kumada cross-coupling reaction with a modified Weidenhagen imidazole synthesis. researchgate.netnih.gov This approach successfully addresses a major issue of the classical Weidenhagen reaction: the use of highly toxic hydrogen sulfide (B99878) for decomplexation. The improved method substitutes it with nonhazardous complexing agents, significantly reducing reagent toxicity and simplifying the work-up process. researchgate.netacs.org This route also features a one-step, one-pot synthesis of the key ketone intermediate, 3-(2,3-dimethylphenyl)butan-2-one, which streamlines the process and makes it viable for multi-kilogram scale production. researchgate.netnih.gov

Table 1: Comparison of Medetomidine Synthesis Approaches

FeatureOriginal Synthetic PathwaysImproved Synthetic Routes
Overall Yield Low (e.g., ~17%) researchgate.netSignificantly higher dntb.gov.ua
Key Reagents n-Butyllithium, Grignard reagents researchgate.netacs.orgKumada cross-coupling catalysts, non-toxic complexons researchgate.net
Reaction Conditions Cryogenic temperatures (-78°C) researchgate.netMilder conditions (≥0°C) acs.org
Scalability Poor due to hazardous reagents and conditions researchgate.netSuitable for multi-kilogram scale researchgate.net
Starting Materials Often expensive, non-commercial imidazole derivatives researchgate.netReadily available commercial materials (e.g., 2,3-dimethylbenzoic acid) acs.org

Enantioselective Synthesis and Chiral Resolution Techniques

Medetomidine is a chiral compound, and its biological activity resides almost exclusively in the (S)-enantiomer, dexmedetomidine (B676). nih.gov Consequently, significant effort has been directed towards methods for obtaining the pure active isomer.

Methods for Selective Synthesis of Dexmedetomidine

The direct, or enantioselective, synthesis of dexmedetomidine primarily involves the catalytic enantioselective hydrogenation of the alkene intermediate, 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole, or its protected derivatives. researchgate.net This method uses specialized chiral phosphine (B1218219) ligands in conjunction with a metal catalyst (e.g., rhodium) to stereoselectively reduce the double bond, yielding the desired (S)-enantiomer in excess. researchgate.netacs.org

While effective in producing the target enantiomer directly, this approach has a significant limitation: the high cost of the chiral catalysts and ligands required to achieve a high enantiomeric excess. researchgate.netacs.org This cost factor can make the process less economically viable for large-scale manufacturing compared to chiral resolution methods, especially if the undesired enantiomer from resolution can be recycled. acs.org

Chiral Resolution of the Racemic Mixture to Obtain Enantiomers

The most established method for obtaining dexmedetomidine is through the chiral resolution of the racemic medetomidine mixture. The original procedure, also developed by Farmos Group Ltd., involves the use of a chiral resolving agent, (+)-tartaric acid. researchgate.net When racemic medetomidine is treated with (+)-tartaric acid, it forms a pair of diastereomeric salts (dexmedetomidine-(+)-tartrate and levomedetomidine-(+)-tartrate) which exhibit different solubilities. This difference allows for their separation through fractional crystallization. researchgate.netresearchgate.net

Table 2: Chiral Resolution Agents for Medetomidine

Resolving AgentMethodKey Characteristic
(+)-Tartaric Acid Fractional crystallization of diastereomeric salts researchgate.netresearchgate.netOriginal method; separates dexmedetomidine and levomedetomidine (B195856).
L-Tartaric Acid Crystallization in isopropanol (B130326) dntb.gov.uaAn alternative chiral acid used for resolution.

Chemical Derivatization for Research and Analytical Applications

Chemical derivatization of medetomidine has been a valuable strategy for probing its interaction with α2-adrenoceptors and for developing analytical tools. By modifying the parent structure, researchers can investigate structure-activity relationships and create specialized molecular probes. nih.govacs.org

One area of research has focused on creating conformationally restricted analogs to understand the spatial requirements for receptor binding. acs.org A series of naphthalene-based analogs of medetomidine were synthesized to explore how limiting the molecule's flexibility affects its adrenergic activity. nih.govnih.gov These studies provided insights into the optimal three-dimensional structure required for interaction with the α2-adrenoceptor. acs.org

For analytical and research applications, photoaffinity labels have been developed. A notable example is Azi-Medetomidine , a derivative where a photoreactive trifluoromethyl diazirine group replaces a methyl group on the phenyl ring. acs.orgacs.org This compound acts as an α2-adrenergic agonist but can be covalently and irreversibly bonded to its receptor upon exposure to UV light. acs.orgnih.gov Such tools are powerful for identifying the specific binding sites of the drug on its receptor and for studying ligand-receptor interactions in vitro and in vivo. researchgate.netacs.org

Additionally, various intermediates and related compounds, such as N-Benzyl Vinyl Analog Medetomidine , are synthesized and used as reference standards for analytical method development, validation, and quality control during the production of medetomidine. synzeal.com

Strategies for Prodrug Design and Their Pharmacological Characterization

The development of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, instability, or adverse effects. nih.gov A prodrug is a pharmacologically inactive compound that, after administration, is converted into an active drug through metabolic processes. nih.gov For medetomidine, and specifically its active enantiomer dexmedetomidine, prodrug strategies have been investigated to mitigate hemodynamic side effects, such as initial transient hypertension and subsequent bradycardia and hypotension, which can complicate its clinical use. mdpi.com

Research has focused on creating carrier-linked prodrugs, where the active drug is temporarily bonded to a carrier molecule or "promoiety." researchgate.net This linkage is designed to be cleaved in the body, releasing the active dexmedetomidine. mdpi.com The primary site for modification on the dexmedetomidine molecule is the secondary amine (-NH) group on the imidazole ring. By attaching different functional groups via cleavable bonds, researchers can modulate the rate of drug release and, consequently, its pharmacokinetic and pharmacodynamic profile. mdpi.com

A significant study in this area involved the design and synthesis of four series of dexmedetomidine prodrugs: esters, carbonates, and carbamates. mdpi.com The rationale was that these different linkages would be hydrolyzed by endogenous enzymes at varying rates, allowing for a controlled release of dexmedetomidine and a smoother hemodynamic response compared to a standard bolus administration of the parent drug. mdpi.com

Pharmacological Characterization of Dexmedetomidine Prodrugs:

Ester, Carbonate, and Carbamate Prodrugs: These were synthesized by linking various side chains to the imidazole nitrogen of dexmedetomidine. The expectation was that esters and carbonates would hydrolyze at different rates, while carbamates, being generally more stable, would offer a more prolonged release. mdpi.com

In Vivo Evaluation: The synthesized prodrugs were tested in animal models to assess their therapeutic and side-effect profiles. The key findings from this research demonstrated the potential of the prodrug approach to refine the clinical application of dexmedetomidine. mdpi.com

Hemodynamic Effects: A single bolus of the parent dexmedetomidine caused a sharp increase in blood pressure (43.55%). In contrast, most of the prodrugs resulted in a much milder increase (14.57%–26.80%), which was comparable to the effect of a slow 10-minute infusion of dexmedetomidine (15.54%). mdpi.com Furthermore, the decrease in heart rate, a known side effect, was significantly less pronounced with some of the prodrugs (-22.88% to -31.10%) compared to dexmedetomidine infusion (-41.07%). mdpi.com

Onset and Recovery: Importantly, all tested prodrugs took effect within 5 minutes and did not cause a significant delay in recovery time, indicating that the modifications did not compromise the drug's primary therapeutic action. mdpi.com

These findings illustrate that the prodrug strategy is a viable and effective method for optimizing the administration of medetomidine, simplifying procedures, and mitigating adverse hemodynamic fluctuations. mdpi.com

Table 1: Pharmacological Effects of Dexmedetomidine Prodrugs vs. Dexmedetomidine

Compound/Administration Method Peak Increase in Mean Arterial Pressure (%) Maximum Decrease in Heart Rate (%)
Dexmedetomidine (Single Bolus) 43.55 Not Reported
Dexmedetomidine (10-min Infusion) 15.54 -41.07
Prodrugs (Range of Effects) 14.57 - 26.80 -22.88 to -31.10

Data sourced from a study on dexmedetomidine prodrugs. mdpi.com

Development of Derivatization Protocols for Analytical Quantification

Accurate quantification of medetomidine and its metabolites in biological matrices like plasma is crucial for pharmacokinetic studies and toxicological analysis. nih.govoup.com Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but it often requires chemical derivatization to improve the volatility, thermal stability, and detectability of the target analytes. nih.govjfda-online.com Derivatization modifies the chemical structure of the analyte by introducing a functional group that makes it more amenable to GC-MS analysis. jfda-online.comscispace.com

A specific and sensitive assay method has been developed for the quantification of dexmedetomidine and three of its metabolites in plasma, which relies on a two-step derivatization process following solid-phase extraction. nih.gov This protocol is essential for achieving the low detection limits required for pharmacokinetic profiling, often in the picogram per milliliter (pg/mL) range. nih.gov

Two-Step Derivatization Protocol for Dexmedetomidine and Metabolites:

First Derivatization Step: This step utilizes Boron trifluoride-methanol (BF3-MeOH). Its purpose is to simultaneously mask two different functional groups present on two different metabolites: a primary alcohol on one metabolite and a carboxylic acid on another. nih.gov This esterification/etherification reaction increases the volatility of these polar metabolites.

Second Derivatization Step: The second step employs Pentafluorobenzyl chloride (PFB-Cl) to derivatize the imidazole ring present in dexmedetomidine and its metabolites. nih.gov This reaction attaches a pentafluorobenzyl group, which is highly electronegative. The resulting derivative is extremely sensitive to detection by GC using negative chemical ionization mass spectrometry (NCI-MS), a technique that offers superior sensitivity for electrophilic compounds. nih.gov

This dual-derivatization strategy allows for the simultaneous, highly sensitive quantification of dexmedetomidine and its key metabolites, which have different chemical structures and polarities. nih.gov The method demonstrated excellent specificity, linearity, and sensitivity, with quantification possible over a wide concentration range (e.g., 0.1 to 40 ng/mL for dexmedetomidine). nih.gov

While derivatization is key for GC-MS, it is noteworthy that modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed that can quantify medetomidine and its enantiomers in plasma directly after a simple liquid-liquid extraction, without the need for derivatization. researchgate.netnih.gov These methods offer high sensitivity and throughput, with reported lower limits of quantification around 0.1 ng/mL. nih.gov

Table 2: Derivatization Protocol for GC-MS Quantification of Dexmedetomidine

Step Reagent Purpose Analytical Technique
Extraction Solid-Phase Extraction (C18) Isolate analytes from plasma matrix N/A
Step 1 Derivatization Boron trifluoride-methanol (BF3-MeOH) Mask polar alcohol and carboxylic acid groups on metabolites GC-MS
Step 2 Derivatization Pentafluorobenzyl chloride (PFB-Cl) Derivatize imidazole ring for enhanced detection GC-Negative Chemical Ionization MS

Protocol developed for the sensitive quantitation of dexmedetomidine and its metabolites. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Dexmedetomidine
Boron trifluoride-methanol (BF3-MeOH)
Pentafluorobenzyl chloride (PFB-Cl)
Fentanyl
Xylazine (B1663881)
Clonidine (B47849)

Analytical and Bioanalytical Method Development

Chromatographic Techniques for Medetomidine (B1201911) Hydrochloride Analysis

Chromatography is a cornerstone for the analysis of Medetomidine hydrochloride, enabling its separation from impurities and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is primarily used for purity assessment and impurity profiling in bulk drug substances, while the more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is applied for quantitative analysis in biological samples.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity of Medetomidine and identifying its related substances. humanjournals.com These methods are developed and validated to ensure they are specific, accurate, and precise for their intended purpose. ijrpr.com The primary goal is to achieve effective separation of the main compound from any potential impurities that may arise during synthesis or degradation. humanjournals.comdaicelpharmastandards.com

Key components of these HPLC methodologies include the stationary phase, mobile phase composition, flow rate, and detection wavelength. C18 columns, such as the X-terra RP-18 and Inertsil ODS-3V, are commonly used for separation. humanjournals.comijrpr.com Mobile phases typically consist of a buffer (e.g., sodium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or a mixture of acetonitrile and methanol. humanjournals.comijrpr.com Gradient elution is sometimes employed to achieve optimal separation of all compounds. humanjournals.com Detection is commonly performed using a UV detector at a wavelength of around 215 nm. ijrpr.com The methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability. humanjournals.comijrpr.com

ParameterHPLC Method 1HPLC Method 2
Column X-terra RP-18 (250x4.6mm, 5µm) humanjournals.comInertsil ODS-3V (250x4.6mm, 5µm) ijrpr.com
Mobile Phase Gradient mode with two mobile phases (A and B) humanjournals.comSodium dihydrogen phosphate (B84403) buffer (pH 4.6) and Acetonitrile (20:80 v/v) ijrpr.com
Flow Rate 1.5 ml/min humanjournals.com1.5 mL/min ijrpr.com
Detection UV humanjournals.comUV at 215 nm ijrpr.com
Column Temp Not specified30°C ijrpr.com
Retention Time Medetomidine: 18.57 min; Impurity-A: 7.26 min; Impurity-B: 21.45 min humanjournals.comNot specified
Application Determination of Medetomidine and its related impurities in bulk drug. humanjournals.comEstimation of dexmedetomidine (B676) in injections. ijrpr.com

Table 1: Examples of HPLC Methodologies for Medetomidine Analysis

For the quantitative determination of medetomidine and its active enantiomer, dexmedetomidine, in biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. uq.edu.au This technique is essential for pharmacokinetic studies and toxicological screening. nih.govelsevierpure.com

LC-MS/MS methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analyte from the complex biological matrix. elsevierpure.comnih.gov Chromatographic separation is often achieved on C18 or specialized columns like the Agilent ZORBAX SB-CN. elsevierpure.com The detection is performed by a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. elsevierpure.com Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of quantification. uq.edu.auelsevierpure.com For instance, the transition m/z 201.5 → 95.4 is commonly used for dexmedetomidine. elsevierpure.com These methods are validated to have lower limits of quantification (LLOQ) in the picogram to low nanogram per milliliter range (pg/mL to ng/mL). elsevierpure.comresearchgate.net

ParameterLC-MS/MS Method 1 (Human Plasma) uq.edu.auLC-MS/MS Method 2 (Ewe Biomatrices) elsevierpure.comLC-MS/MS Method 3 (Human Blood) nih.gov
Sample Matrix Human PlasmaMaternal/Fetal Plasma, Urine, Amniotic FluidHuman Blood
Extraction Solid Phase Extraction (SPE)Ethyl Acetate ExtractionAcetonitrile Precipitation
Column Not specifiedAgilent ZORBAX SB-CNAllure PFP Propyl
Detection Triple Quadrupole MSTriple Quadrupole MSPositive Ion Scan, MRM
Precursor→Product Ion (m/z) 201.1 → 95.0201.5 → 95.4Not specified
Linearity Range Not specified25-5000 pg/mL (Plasma); 50-5000 pg/mL (Urine/Amniotic Fluid)0.5-1000 ng/mL
LLOQ Not specified25 pg/mL (Plasma); 50 pg/mL (Urine/Amniotic Fluid)0.5 ng/mL

Table 2: Examples of LC-MS/MS Applications for Dexmedetomidine Quantification

Enantiomeric Resolution and Quantification

Medetomidine is a racemic mixture containing two enantiomers: dexmedetomidine (the active S-enantiomer) and levomedetomidine (B195856) (the R-enantiomer). nih.gov Since the pharmacological activity resides almost exclusively in dexmedetomidine, analytical methods that can separate and individually quantify these enantiomers are critical for detailed pharmacokinetic and metabolic studies. nih.gov

Chiral chromatography is the primary technique for the enantioseparation of medetomidine. nih.gov This is most commonly achieved using chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188). nih.govresearchgate.net Columns such as the Chiralcel OJ-3R and cellulose tris(4-methylbenzoate) based columns have proven effective in resolving the dexmedetomidine and levomedetomidine peaks. nih.govresearchgate.net

The selection of the mobile phase is critical for achieving successful separation. It often consists of an organic solvent and an aqueous buffer. nih.gov Ammonium hydrogen carbonate has been identified as a suitable buffer salt for methods using electrospray ionization mass spectrometry (ESI-MS) detection, as it is volatile and compatible with the MS interface. nih.govresearchgate.net The optimized mobile phase composition allows for the complete separation of the two enantiomers within a short chromatographic run time. researchgate.net

ParameterChiral LC-MS Method 1 (Equine Plasma) nih.govChiral LC-MS/MS Method 2 (Dog Plasma) researchgate.net
Chiral Column Chiralcel OJ-3R (polysaccharide cellulose)Cellulose tris(4-methylbenzoate) based
Buffer Salt Ammonium hydrogen carbonateAmmonium hydrogen carbonate
Detection ESI-MSTandem Mass Spectrometry (MS/MS)
Application Enantio-separation of medetomidine.Determination of medetomidine enantiomers.
Key Finding The polysaccharide cellulose chiral column showed high potential for successful chiral resolution. nih.govThe optimized mobile phase allowed for perfect separation of the two enantiomers in a short run time. researchgate.net

Table 3: Chiral Chromatography Approaches for Enantiomeric Separation

The detection and separation of medetomidine enantiomers from complex biological matrices like plasma present significant analytical challenges. nih.govresearchgate.net Chiral LC-MS/MS methods have been developed and validated for the sensitive and specific quantification of dexmedetomidine and levomedetomidine in plasma from various species, including dogs and horses. nih.govnih.govresearchgate.net

These methods typically involve a liquid-liquid extraction step for sample cleanup, followed by analysis on a chiral column coupled to a tandem mass spectrometer. researchgate.net The high sensitivity of tandem mass spectrometry allows for low limits of quantification, often reaching 0.1 to 0.2 ng/mL for both enantiomers in plasma. nih.govresearchgate.net The use of a deuterated internal standard, such as racemic medetomidine-d3, is employed to correct for matrix effects and variations in extraction recovery. researchgate.net Such validated methods are suitable for application in pharmacokinetic studies that compare the behavior of the two enantiomers. researchgate.netunibo.it

Method Validation Parameters for Research Applications

For research applications, bioanalytical methods must be rigorously validated to ensure the reliability and reproducibility of the data. Validation is performed according to established guidelines and assesses several key performance characteristics. nih.govnih.gov The main parameters evaluated for quantitative chromatographic methods include selectivity, linearity, accuracy, precision, limit of quantification (LOQ), recovery, and stability. nih.govrrml.ro

Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. humanjournals.comrrml.ro

Linearity : The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. ijrpr.com A correlation coefficient (R²) of >0.99 is typically required. nih.govresearchgate.net

Accuracy : The closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration, with acceptance criteria typically within ±15% (±20% at the LLOQ). nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), with acceptance criteria similar to accuracy. nih.govresearchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govnih.gov

Recovery : The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a pure standard solution of the same concentration. elsevierpure.comnih.gov

Stability : The chemical stability of an analyte in a given matrix under specific conditions for given time intervals, including freeze-thaw cycles, short-term storage, and post-preparative storage. elsevierpure.comjapsonline.com

Validation ParameterTypical Acceptance Criteria for Research Applications
Linearity (Correlation Coefficient, R²) ≥ 0.99 nih.govresearchgate.net
Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ) nih.govresearchgate.net
Precision (%RSD or %CV) ≤ 15% (≤ 20% at LLOQ) nih.govresearchgate.net
Selectivity No significant interference at the retention times of the analyte and internal standard. rrml.ro
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision. nih.gov
Stability Analyte concentration should remain within ±15% of the initial concentration under tested conditions. elsevierpure.com

Table 4: Common Method Validation Parameters and Acceptance Criteria

Specificity and Selectivity Assessments

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. humanjournals.com In the context of medetomidine, this involves ensuring that the analytical signal is solely from medetomidine and not from any other substance.

Several studies have demonstrated the specificity of HPLC methods for medetomidine. For instance, a reverse-phase HPLC (RP-HPLC) method was developed to separate medetomidine from its known related impurities, specifically Impurity-A (4,5-dihydro-4-(1-o-tolylethyl)-1H-imidazole) and Impurity-B (4-(2,3-dimethylbenzyl)-4,5-dihydro-1H-imidazole). humanjournals.com The chromatographic conditions were optimized to achieve distinct retention times for medetomidine (18.57 minutes), Impurity-A (7.26 minutes), and Impurity-B (21.45 minutes), thereby confirming the method's ability to distinguish the active pharmaceutical ingredient from its impurities. humanjournals.com The specificity was further confirmed by injecting a placebo, a blank, and a standard solution, with no interference observed at the retention time of the medetomidine peak. ijrpr.com

In bioanalytical settings, selectivity is paramount due to the complexity of matrices like plasma, urine, or tissue homogenates. nih.govmdpi.com LC-MS/MS methods offer high selectivity and sensitivity for quantifying medetomidine enantiomers (dexmedetomidine and levomedetomidine) in biological fluids. nih.gov The selectivity of MS/MS is achieved by monitoring a specific precursor-to-product ion transition, which is unique to the analyte. For example, in one study, the transition of m/z 201.2 to m/z 95.1 was used for dexmedetomidine. nih.gov The use of chiral columns, such as polysaccharide cellulose-based or cellulose tris(4-methylbenzoate)-based columns, allows for the physical separation of the enantiomers before detection, further enhancing the method's specificity. nih.govnih.gov

Linearity, Precision, and Accuracy Determination

Method validation rigorously assesses linearity, precision, and accuracy to ensure the reliability of quantitative data.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ijrpr.com For medetomidine and its active enantiomer, dexmedetomidine, linearity has been established across various concentration ranges suitable for different applications, from pharmaceutical assays to pharmacokinetic studies in biological samples. ijrpr.comnih.govnih.gov This is typically evaluated by a calibration curve and assessed by the correlation coefficient (R²), which should ideally be close to 1. ijrpr.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ijrpr.com It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govijcpa.in

Accuracy is the closeness of the test results obtained by the method to the true value. ijrpr.com It is often determined by calculating the percentage recovery of a known amount of analyte spiked into a sample matrix. ijrpr.comijpsr.com

The table below summarizes findings from several studies on the linearity, precision, and accuracy of analytical methods for medetomidine and dexmedetomidine.

AnalyteMethodMatrixLinearity RangeCorrelation Coefficient (R²)Precision (%RSD)Accuracy (% Recovery)
DexmedetomidineHPLCInjection1.04–6.23 µg/mL0.9990.2%100.3%
DexmedetomidineHPLCInjection2–6 µg/mL0.99999< 2.0%101.1%
Medetomidine EnantiomersLC-MS/MSDog Plasma0.1–25 ng/mL> 0.99< 15%< 15% (bias)
Medetomidine EnantiomersLC-MSEquine Plasma0–20 ng/mLNot Specified1.36–1.89% (inter-day)99.17–101.57%
DexmedetomidineLC-MS/MSPlasma5–2500 pg/mL> 0.98< 15%< 15% (bias)
DexmedetomidineHPLC-MS/MSMicrodialysate1.00–1000.00 ng/mL> 0.999< 7.23%Within ±5.00% (bias)

Data compiled from multiple research sources. ijrpr.comnih.govnih.govnih.govijcpa.innih.gov

Limits of Detection and Quantification in Research Samples

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. oup.com For bioanalytical methods, the LOQ is a critical parameter, as it determines the ability to measure low concentrations of the drug, which is particularly important in pharmacokinetic studies following low doses or at later time points. oup.comucl.ac.uk

The development of highly sensitive LC-MS/MS methods has enabled the quantification of medetomidine at very low concentrations in biological matrices. nih.gov These methods are essential for characterizing the pharmacokinetic profile of the compound in various species.

The following table presents the reported LOQ values for medetomidine and its enantiomers from different studies.

AnalyteMethodMatrixLimit of Quantification (LOQ)
Medetomidine EnantiomersLC-MS/MSDog Plasma0.1 ng/mL
Medetomidine EnantiomersLC-MSEquine Plasma0.2 ng/mL
DexmedetomidineLC-MS/MSPlasma5 pg/mL (0.005 ng/mL)
DexmedetomidineHPLC-MS/MSMicrodialysate1.00 ng/mL
MedetomidineLC-MSSerum5.0 ng/mL
MedetomidineLC-MS/MSBloodNot Specified (Linearity from 0.1 ng/mL)
Dexmedetomidine (for related substances)HPLCInjection0.003 ppm (µg/mL)

Data compiled from multiple research sources. nih.govnih.govnih.govijpsr.comnih.govoup.comoup.com

Recovery and Matrix Effect Evaluation

In bioanalysis, sample preparation is a critical step to remove interfering substances from complex biological matrices like blood, plasma, or urine. scispace.com The efficiency of this extraction process is measured by the recovery , which is the percentage of the analyte that is successfully extracted from the matrix. nih.gov Recovery does not need to be 100%, but it should be consistent and reproducible. nih.gov

The matrix effect is another crucial parameter, particularly for LC-MS/MS methods. nih.gov It refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting components from the biological sample. nih.govmedipharmsai.com This can lead to inaccurate and imprecise results if not properly addressed. nih.gov

Evaluation of the matrix effect is a mandatory part of bioanalytical method validation. medipharmsai.com It is often assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) to the response of the analyte in a neat solution. nih.gov To compensate for potential matrix effects, a stable isotope-labeled internal standard (e.g., medetomidine-d3 or dexmedetomidine-d4) is often used. nih.govnih.gov Since the internal standard is chemically similar to the analyte, it experiences similar matrix effects, allowing for accurate correction and reliable quantification. nih.gov

Several studies have evaluated the recovery of medetomidine from biological samples using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.govscispace.com

The table below shows reported recovery values for medetomidine and dexmedetomidine.

AnalyteMethodMatrixSample PreparationRecovery (%)
DexmedetomidineHPLC-MS/MSMicrodialysateLiquid-Liquid Extraction76.61–93.38%
MedetomidineLC-MSSerumProtein Precipitation82.0–118%
Dexmedetomidine (for assay)HPLCInjectionN/A100.3%
Dexmedetomidine (for related substances)HPLCInjectionN/A95.6–97.5%

Data compiled from multiple research sources. ijrpr.comnih.govijpsr.comoup.com

Comparative Pharmacology and Structure Activity Relationships

Comparative Pharmacological Profiling with Other α2-Adrenoceptor Agonists

The pharmacological effects of medetomidine (B1201911) are best understood when compared with other α2-adrenoceptor agonists. These comparisons highlight its distinct potency and pharmacodynamic profile.

Potency Comparisons (e.g., with Xylazine (B1663881), Clonidine (B47849), Detomidine)

Medetomidine exhibits significantly higher potency compared to other commonly used α2-adrenoceptor agonists like xylazine, clonidine, and detomidine (B1200515). nih.gov In binding studies using rat brain membrane preparations, medetomidine demonstrated a high affinity for α2-adrenoceptors. nih.gov Its inhibitory constant (Ki) for displacing [3H]clonidine was found to be 1.08 nM. This is notably lower than that of detomidine (1.62 nM), clonidine (3.20 nM), and xylazine (194 nM), indicating a stronger binding affinity. nih.gov

In functional assays, such as the electrically stimulated mouse vas deferens, medetomidine's potency (pD2 value of 9.0) also surpassed that of detomidine (8.6), clonidine (8.5), and xylazine (7.1). nih.gov It is considered to be approximately 30 to 40 times more potent than xylazine. pastic.gov.pk Dexmedetomidine (B676), the active enantiomer of medetomidine, is about twice as active as the racemic mixture of medetomidine. nih.gov

Table 1: Potency Comparison of α2-Adrenoceptor Agonists

Compound Ki (nM) for [3H]clonidine displacement pD2 value (mouse vas deferens)
Medetomidine 1.08 9.0
Detomidine 1.62 8.6
Clonidine 3.20 8.5
Xylazine 194 7.1

Data sourced from Virtanen et al. (1988) nih.gov

Differential Pharmacodynamic Profiles Across Agonists

While all α2-adrenoceptor agonists share the ability to produce sedation, analgesia, and muscle relaxation, their pharmacodynamic profiles can differ. cabidigitallibrary.orgcabidigitallibrary.org Medetomidine is a full agonist at α2-adrenoceptors, which distinguishes it from clonidine, which acts as a partial agonist. nih.gov This difference in intrinsic activity contributes to the more profound sedative and analgesic effects observed with medetomidine.

The various α2-adrenoceptor agonists also exhibit different selectivities for the α2- versus α1-adrenoceptor subtypes. cabidigitallibrary.orgnih.gov Medetomidine possesses a very high α2/α1 selectivity ratio of 1620:1. cabidigitallibrary.orgnih.gov This is substantially higher than that of detomidine (260:1), clonidine (220:1), and xylazine (160:1). cabidigitallibrary.orgnih.gov This high selectivity for the α2-adrenoceptor is a key factor in its specific pharmacological actions. nih.gov

The sedative effects of α2-agonists are primarily mediated by the activation of α2A receptors in the brain. www.gov.uk In contrast, peripheral vasoconstriction is largely due to the activation of α2B receptors on vascular smooth muscle. www.gov.uk Non-selective α2-adrenoceptor agonists like xylazine, detomidine, and medetomidine activate both central and peripheral α2-adrenoceptors. www.gov.uk

Structure-Activity Relationship (SAR) Studies

The molecular structure of medetomidine is crucial for its high affinity and selectivity for α2-adrenoceptors and its resulting pharmacodynamic effects.

Molecular Determinants of α2-Adrenoceptor Selectivity

The structure of medetomidine features a substituted phenyl ring linked to an imidazole (B134444) ring. www.gov.uk The high α2/α1 selectivity of medetomidine is attributed to specific structural features. nih.gov The affinity of medetomidine for α1-adrenoceptors is much weaker than for α2-adrenoceptors. nih.gov The benzylic methyl group of medetomidine is thought to fit into a "methyl pocket" within the α2-adrenoceptor, a feature that contributes to its high binding affinity. acs.org This pocket is defined by specific amino acid residues, including Leu110, Leu169, Phe391, and Thr395. acs.org The conformational flexibility of the molecule is also important for its interaction with α-adrenergic receptors. nih.gov

Influence of Molecular Structure on Pharmacodynamic Effects

Modifications to the molecular structure of medetomidine can significantly alter its pharmacodynamic properties. For instance, removal of the α-methyl group or adding a hydroxyl substitution at this position leads to decreased agonist potency. nih.gov Studies on analogs of medetomidine have shown that the substitution pattern on the phenyl ring has a distinct influence on α2-adrenoceptor binding affinity. acs.org For example, a 4-methylindan analog of medetomidine was found to be a highly potent α2-adrenoceptor binding ligand with greater α2-adrenoceptor selectivity than a 5-methyl tetralin analog. researchgate.net

Stereochemistry and Enantiomeric Activity

Medetomidine is a racemic mixture, meaning it is composed of two stereoisomers (enantiomers) that are mirror images of each other. wikipedia.org These enantiomers are dexmedetomidine and levomedetomidine (B195856). wikipedia.org

The pharmacological activity of medetomidine resides almost exclusively in its dextrorotatory enantiomer, dexmedetomidine. oup.comnih.gov Dexmedetomidine is the active component responsible for the α2-adrenergic agonist effects. nih.gov In contrast, levomedetomidine, the levorotatory enantiomer, is largely inactive at pharmacologically relevant doses, although it may exhibit some sedative and analgesic properties at very high concentrations. www.gov.uknih.govresearchgate.net

Studies have demonstrated that central α2-adrenoceptors are highly stereoselective for dexmedetomidine. nih.gov Dexmedetomidine exhibits hypotensive, bradycardic, sedative, and analgesic actions, with a potency slightly greater than that of racemic medetomidine. nih.govresearchgate.net The fact that different α2-adrenoceptor-mediated functions have similar stereochemical requirements in the central nervous system underscores the importance of the specific three-dimensional structure of dexmedetomidine for its interaction with the receptor. nih.govresearchgate.net

Differential Activities of Dexmedetomidine and Levomedetomidine

Medetomidine hydrochloride is a racemic mixture, meaning it is composed of equal parts of two stereoisomers (enantiomers) that are mirror images of each other: dexmedetomidine and levomedetomidine. plos.orghelsinki.fiwikipedia.org While chemically similar, these two isomers exhibit markedly different pharmacological activities in biological systems.

The primary pharmacological effects of medetomidine, including sedation and analgesia, are almost exclusively attributed to dexmedetomidine. plos.orghelsinki.fi Dexmedetomidine is the active d-isomer and is a potent and highly selective α2-adrenoceptor agonist. isvra.orgcabidigitallibrary.org Consequently, dexmedetomidine administered at half the dose of the racemic medetomidine can induce similar sedative and analgesic effects. mdpi.com

Conversely, levomedetomidine, the l-isomer, has long been considered the pharmacologically inactive component of the racemic mixture. amazonaws.comcabidigitallibrary.org However, research has demonstrated that levomedetomidine is not entirely inert. plos.org Studies indicate it may act as a weak partial α2-adrenoceptor agonist or, in some systems, as an inverse α2-adrenoceptor agonist, potentially producing effects opposite to those of dexmedetomidine. plos.orgavma.org

At high doses, levomedetomidine has been shown to interfere with the effects of dexmedetomidine. In studies involving dogs, the administration of a high dose of levomedetomidine was found to reduce the sedative and analgesic effects of dexmedetomidine. avma.orgresearchgate.net Furthermore, this high dose of levomedetomidine enhanced the bradycardia (slowed heart rate) associated with dexmedetomidine administration. mdpi.comavma.orgresearchgate.net

A study comparing medetomidine-tiletamine-zolazepam (MTZ) with dexmedetomidine-tiletamine-zolazepam (DTZ) in free-ranging brown bears highlighted a differential physiological effect. plos.org While many physiological responses were similar, a key difference was observed in respiratory parameters. In the group receiving the dexmedetomidine combination (DTZ), the partial pressure of arterial carbon dioxide (PaCO₂) decreased as the respiratory rate increased, which is a typical physiological response. plos.org However, in the group receiving the racemic medetomidine mixture (MTZ), PaCO₂ values remained constant despite increases in respiratory rate, demonstrating a differential effect attributable to the presence of levomedetomidine. plos.org

Table 1: Comparative Activities of Medetomidine Enantiomers Create a table using the following data:

Feature Dexmedetomidine Levomedetomidine
Primary Activity Potent and selective α2-adrenoceptor agonist isvra.orgcabidigitallibrary.org Considered largely inactive, but may act as a weak partial or inverse α2-agonist plos.orgavma.org
Sedative & Analgesic Effects Primary enantiomer responsible for sedation and analgesia plos.orgamazonaws.com Reduces the sedative and analgesic effects of dexmedetomidine at high doses mdpi.comavma.orgresearchgate.net
Cardiovascular Effects Causes decreased heart rate (bradycardia) and cardiac output nih.gov Enhances dexmedetomidine-induced bradycardia at high doses avma.orgresearchgate.net

| Anesthetic-Sparing Effect | Significantly reduces the required concentration of volatile anesthetics nih.gov | Has no anesthetic-sparing effect nih.govmdpi.com |

Research on Stereospecific Receptor Binding and Efficacy

The profound differences in the pharmacological effects of dexmedetomidine and levomedetomidine are a direct result of stereospecificity in their interaction with adrenergic receptors. The three-dimensional structure of an enantiomer determines how well it can fit into and activate a receptor's binding site, a concept analogous to a key fitting a specific lock. Research confirms that α2-adrenoceptors are highly stereoselective for dexmedetomidine. helsinki.fihelsinki.finih.gov

This stereospecificity is most evident in the differential binding affinity and selectivity of the isomers for α-adrenoceptor subtypes. Dexmedetomidine exhibits a very high selectivity for the α2-adrenoceptor over the α1-adrenoceptor. In contrast, levomedetomidine has a dramatically lower affinity for the α2-receptor and consequently a much lower selectivity ratio. avma.org

Table 2: Adrenoceptor Selectivity of Medetomidine Enantiomers Create a table using the following data:

Compound α2:α1 Adrenoceptor Selectivity Ratio Reference
Dexmedetomidine 1300:1 avma.org

| Levomedetomidine | 23:1 | avma.org |

A foundational study in halothane-anesthetized dogs clearly demonstrated this stereospecific efficacy. The administration of dexmedetomidine (the D-isomer) resulted in a dose-dependent and significant decrease in the minimum alveolar concentration (MAC) of halothane (B1672932), a measure of anesthetic potency. nih.gov At the highest dose tested, the required halothane concentration was reduced to less than 0.1%. nih.gov In stark contrast, the administration of levomedetomidine (the L-isomer) had no effect on the halothane MAC. nih.gov This finding illustrates that the anesthetic-sparing effect of medetomidine is entirely due to the dexmedetomidine enantiomer. nih.gov The same study also found that only the D-isomer caused a significant decrease in heart rate and cardiac output. nih.gov

Further research has explored mechanisms beyond direct receptor binding. Studies using biomimetic membranes have shown that dexmedetomidine has a greater ability to interact with and increase the fluidity of lipid bilayers compared to levomedetomidine. journaljammr.com This interaction was found to be structure-specific and dependent on the lipid composition of the membrane. The two enantiomers could be discriminated by their interaction with membranes containing the chiral molecule cholesterol, suggesting that stereostructure-dependent membrane interactivity, in addition to higher receptor affinity, is a key characteristic of dexmedetomidine. journaljammr.com

Research Models and Methodological Innovations

In Vitro and Ex Vivo Research Models

In vitro and ex vivo models have been instrumental in dissecting the molecular and cellular interactions of medetomidine (B1201911) hydrochloride with its target receptors and tissues. These controlled experimental environments allow for precise characterization of the drug's affinity, selectivity, and functional activity.

Receptor binding assays have been fundamental in quantifying the affinity and selectivity of medetomidine for various adrenergic receptor subtypes. These studies typically utilize radioligand binding techniques with membrane preparations from tissues expressing the receptors of interest. Medetomidine has been demonstrated to be a potent and highly selective α2-adrenoceptor agonist. tocris.comrndsystems.comcabidigitallibrary.org It exhibits a significantly higher affinity for α2-adrenoceptors compared to α1-adrenoceptors, with a selectivity ratio reported to be as high as 1620:1. cabidigitallibrary.orgnih.gov This high selectivity is a key determinant of its specific pharmacological profile. nih.gov

In addition to its high selectivity between α1 and α2 receptors, medetomidine shows negligible binding affinity for other receptor types, including β-adrenergic, serotonin (B10506), muscarinic, dopamine (B1211576), or tryptamine (B22526) receptors, as demonstrated in receptor binding experiments. nih.govhelsinki.fi

Ex vivo studies using isolated tissue preparations have provided further insights into the functional consequences of receptor activation by medetomidine. For instance, in electrically stimulated mouse vas deferens, medetomidine has been shown to inhibit the twitch response, a functional assay indicative of α2-adrenoceptor agonism. tocris.comrndsystems.com Furthermore, studies on isolated blood vessels have demonstrated the vasoconstrictive effects of medetomidine, which are mediated through the activation of α2-adrenoceptors on vascular smooth muscle. cabidigitallibrary.orgmedchemexpress.com

Table 1: Receptor Binding Affinity (Ki) of Medetomidine Hydrochloride for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
α1-adrenoceptor1750 tocris.comrndsystems.comrndsystems.com
α2-adrenoceptor1.08 tocris.comrndsystems.commedchemexpress.comrndsystems.com
α2A-adrenoceptor3.89 abcam.comabcam.com
α2B-adrenoceptor7.40 abcam.comabcam.com
α2C-adrenoceptor12.3 abcam.comabcam.com
α2D-adrenoceptor0.76 abcam.comabcam.com

At the cellular and subcellular level, research has focused on the signal transduction pathways activated by medetomidine following receptor binding. As a G-protein coupled receptor (GPCR) agonist, medetomidine's binding to α2-adrenoceptors initiates a cascade of intracellular events. nih.gov A primary mechanism is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). helsinki.fiusamvcluj.ro This reduction in cAMP levels is a key step in mediating the physiological effects of medetomidine.

Interestingly, some studies have shown that the modulation of cAMP production can be complex and may be dependent on the specific α2-receptor subtype and the concentration of the agonist. helsinki.fi For example, the α2A/D subtype has been shown to mediate inhibition of adenylyl cyclase at low agonist concentrations and stimulation at high concentrations. helsinki.fi In one study using Chinese Hamster Ovary (CHO) cells, medetomidine was found to increase cellular cAMP production, suggesting activation of β-like receptors in that specific cell line. medchemexpress.com

Furthermore, α2-adrenoceptor activation by medetomidine can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing. usamvcluj.ro Studies have also investigated the diuretic effects of medetomidine at a cellular level, suggesting that α2-adrenoceptor agonists can inhibit the secretion of antidiuretic hormone (AVP) and interfere with AVP-stimulated cAMP formation in the kidney. nih.gov

In Vivo Animal Models and Experimental Paradigms

In vivo animal models have been crucial for understanding the integrated physiological and behavioral effects of this compound. These studies have not only confirmed the sedative and analgesic properties observed in vitro but have also been essential for developing safe and effective clinical protocols.

Medetomidine has been extensively studied in a wide range of mammalian species, reflecting its broad applicability in veterinary medicine and biomedical research.

Rodents: In rats and mice, medetomidine is widely used for sedation and as a component of anesthetic cocktails for minor surgical procedures. e-jvc.orgnih.govagriculturejournals.cznih.govcancersp.com Studies in rats have demonstrated its dose-dependent sedative and analgesic effects, often evaluated using the tail-flick test for analgesia and scoring systems for sedation. e-jvc.orge-jvc.org It has been used in combination with ketamine for anesthesia in rats and rabbits. agriculturejournals.cznih.gov In mice, it is used for various procedures including ophthalmic examinations and ovariectomies. nih.gov

Canines and Felines: Dogs and cats are among the most common species in which medetomidine is used. ijvar.orgnih.govnih.gove-jvc.org Research in dogs has focused on its cardiovascular effects, its role as a preanesthetic, and its ability to reduce the required dose of inhalant anesthetics. nih.gove-jvc.orgavma.orgnih.govkoreascience.kr In cats, studies have evaluated its efficacy for sedation and analgesia, both alone and in combination with other drugs like ketamine. cabidigitallibrary.orgijvar.orgnih.gov

Bovines and Equines: In large animals, medetomidine is used for standing sedation and as part of anesthetic protocols. canadianveterinarians.netcabidigitallibrary.orgwesternu.edutdl.orgavma.orguzh.ch In cattle, it has been evaluated for epidural analgesia, providing prolonged pain relief suitable for perineal surgery. avma.org In horses, it is used for sedation and as an adjunct to general anesthesia, with studies comparing its effects to other alpha-2 agonists like xylazine (B1663881). cabidigitallibrary.orgwesternu.eduvfu.czumn.edu

Other Species: The use of medetomidine has been explored in a variety of other species, including guinea pigs for studying airway responses, cabidigitallibrary.org European brown hares for field anesthesia, nih.gov and even in hippopotami in combination with ketamine for surgical anesthesia. researchgate.net Studies have also been conducted in free-ranging brown bears. plos.org However, its efficacy has been found to be decreased in some non-mammalian species like fish, potentially due to differences in receptor protein sequences. vin.com

The objective assessment of sedation and analgesia is critical in both research and clinical settings. The development and validation of scoring systems have been essential for quantifying the effects of medetomidine.

Sedation Scoring: Various sedation scales have been developed and utilized in studies involving medetomidine. These scales typically assess posture, alertness, and response to stimuli. For example, a numerical sedation score (NSS) ranging from 0 (no sedation) to 5 (deep sedation) has been used in rats. e-jvc.org In cats, a sedation scoring system with a scale from 0 (awake) to 10 (deep sedation) has been employed. ijvar.org For horses, a comprehensive sedation scale known as EquiSed has been developed and validated, which evaluates responses to auditory, visual, and pressure stimuli, as well as postural instability. frontiersin.org

Analgesia Assessment: The assessment of analgesia in animals can be challenging. In rodents, the hot-water tail-flick latency test is a common method to measure the analgesic effect of drugs like medetomidine. e-jvc.orge-jvc.org In larger animals, assessing the response to a noxious stimulus, such as a mechanical pressure or thermal stimulus, is often used. cabidigitallibrary.org However, it is important to note that sedation can sometimes confound the assessment of analgesia. e-jvc.org In some studies, the nociceptive withdrawal reflex (NWR) has been used as a more objective measure of antinociception. frontiersin.org The lack of universally validated pain assessment methods, particularly in species like cats, remains a challenge in research. researchgate.net

Medetomidine is a cornerstone of many modern anesthetic and analgesic research protocols, often used in combination with other agents to achieve balanced anesthesia.

Anesthetic Sparing Effect: One of the most significant applications of medetomidine in anesthesia research is its anesthetic-sparing effect. It has been consistently shown to reduce the minimum alveolar concentration (MAC) of inhalant anesthetics like isoflurane (B1672236) and halothane (B1672932) in various species. nih.govavma.orgnih.govkoreascience.krvfu.czavma.org For example, in dogs, medetomidine has been reported to decrease the MAC of isoflurane by as much as 47%. nih.gov This allows for lower doses of inhalant anesthetics to be used, potentially reducing their dose-dependent side effects.

Combination with Other Anesthetics: Medetomidine is frequently combined with other injectable anesthetics, most notably ketamine. agriculturejournals.cznih.govnih.govresearchgate.nete-jvc.org The combination of medetomidine and ketamine provides a state of surgical anesthesia in many species, including rats, rabbits, and even hippopotami. agriculturejournals.cznih.govresearchgate.net The addition of an opioid like butorphanol (B1668111) to the medetomidine-ketamine combination has also been investigated to enhance analgesia and allow for dose reduction of the other agents. e-jvc.org

Analgesia Research: In the realm of analgesia research, medetomidine is used both as a primary analgesic and as an adjunct. Its analgesic effects are mediated by its action on α2-adrenoceptors in the brain and spinal cord. cabidigitallibrary.org It has been shown to be effective in various pain models, including the tail-flick test in rats. e-jvc.org Epidural administration of medetomidine has been shown to produce prolonged analgesia in cattle. avma.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The study of this compound has been significantly advanced through the application of sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling techniques. These mathematical models are instrumental in quantifying the time course of the drug's concentration in the body and its corresponding physiological effects.

Compartmental and Physiologically Based Pharmacokinetic (PBPK) Models

Pharmacokinetic (PK) modeling is a critical tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of medetomidine. Both compartmental and physiologically based pharmacokinetic (PBPK) models have been employed to characterize its behavior.

Compartmental models are a common approach used to describe the pharmacokinetics of medetomidine and its active enantiomer, dexmedetomidine (B676). unimi.it These models simplify the body into a series of interconnected compartments. Studies have shown that a two-compartment PK model effectively describes the pharmacokinetic profiles of dexmedetomidine following intravenous administration. nih.govresearchgate.net After intramuscular injection in animals, medetomidine is absorbed rapidly, with peak plasma concentrations achieved within 15 to 20 minutes, and its pharmacokinetics are very similar to those observed after intravenous injection. uu.nl The estimated plasma half-life has been reported as 1.2 hours in dogs and 1.5 hours in cats. uu.nl

PBPK models offer a more mechanistic approach by representing the body as a series of organs and tissues connected by blood flow. nih.govfrontiersin.org This type of model integrates physiological parameters with drug-specific properties to predict its distribution and fate. frontiersin.org While less commonly reported specifically for medetomidine in the available research, PBPK modeling is a powerful tool in translational pharmacology for extrapolating data across species and conditions. unimi.itfrontiersin.org The compatibility between PBPK and traditional compartmental models can be evaluated using methods like model lumping, which simplifies the detailed PBPK structure into a simpler compartmental form. nih.gov

Table 1: Example of Pharmacokinetic Parameters for Dexmedetomidine from a Two-Compartment Model Note: The following values are illustrative, based on findings from population PK studies in humans, as dexmedetomidine is the active component of medetomidine.

ParameterDescriptionTypical Value Range
Clearance (CL) The volume of plasma cleared of the drug per unit time.22.3 - 23.0 L/hr
Central Volume of Distribution (Vc) The apparent volume of the central compartment.133 L
Intercompartmental Clearance (Q) The rate constant for drug transfer between central and peripheral compartments.24.1 L/hr
Peripheral Volume of Distribution (Vp) The apparent volume of the peripheral (tissue) compartment.5230 L

Data sourced from population PK analysis in pediatric patients, standardized to a 70 kg weight. medrxiv.org

Indirect Response Models for Pharmacodynamic Data Analysis

Indirect response models are essential when the observed pharmacological effect is not directly proportional to the plasma drug concentration but is instead mediated through a series of physiological steps. certara.com These models are particularly relevant for describing some of the key pharmacodynamic effects of medetomidine, which acts as a potent α2-adrenoceptor agonist. nih.gov

A primary mechanism of medetomidine is the inhibition of norepinephrine (B1679862) (NE) release from sympathetic nerve endings. nih.govnih.gov The resulting decrease in plasma NE concentration is not instantaneous but follows a time course that is well-described by an indirect response model, specifically a model of inhibition of an endogenous substance's production or release rate. nih.govresearchgate.net In this context, the model characterizes the drug's inhibitory effect on the zero-order production rate (k-in) of norepinephrine, while the elimination of norepinephrine from the plasma is described by a first-order rate constant (k-out). certara.com

This approach has been successfully used to link the pharmacokinetics of dexmedetomidine to its cardiovascular effects, such as changes in blood pressure and heart rate. nih.gov The model uses the predicted concentrations of the mediator, norepinephrine, to drive the ultimate hemodynamic response. nih.govresearchgate.net In contrast, some of the central nervous system effects of the drug have been described using more direct effect models. nih.gov

Population PK/PD Approaches in Preclinical Research

Population PK/PD modeling is an approach that analyzes data from a group of subjects to quantify the typical PK/PD response and the sources of variability within that population. unimi.itscience.gov This methodology is crucial in both preclinical and clinical research for understanding inter-individual differences in drug response and for establishing effective dosing strategies. science.gov

In the context of medetomidine and its active enantiomer, dexmedetomidine, population PK/PD models have been developed to provide a comprehensive understanding of the drug's effects. nih.gov These models integrate pharmacokinetic data (plasma drug concentrations over time) with pharmacodynamic data (measurements of physiological effects). researchgate.net For instance, a mechanism-based population PK/PD model for dexmedetomidine linked a two-compartment PK model to an indirect response model for norepinephrine inhibition and subsequent cardiovascular effects, as well as a direct effect model for CNS responses. nih.govresearchgate.net

Such population analyses allow researchers to identify covariates—such as body weight, age, or genetic factors—that may significantly influence the drug's pharmacokinetics and/or pharmacodynamics. medrxiv.org By accounting for both typical trends and inter-individual variability, population PK/PD approaches provide a robust framework for interpreting preclinical data and translating findings to clinical settings. unimi.it

Neurochemical and Biochemical Measurement Techniques

Investigating the mechanisms of medetomidine requires precise techniques for measuring its effects on neurochemical and biochemical pathways.

Techniques for Assessing Neurotransmitter Release and Turnover (e.g., Norepinephrine Metabolite Concentrations)

Medetomidine's primary action as an α2-adrenoceptor agonist leads to a dose-dependent reduction in the release and turnover of key neurotransmitters, including norepinephrine, dopamine, and serotonin. nih.gov A fundamental technique for assessing this effect involves the direct measurement of these neurotransmitters and their metabolites in biological samples, typically plasma.

The most common analytical method for quantifying catecholamines like norepinephrine and epinephrine (B1671497) is High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector. nih.gov This highly sensitive method involves a sample preparation step where the catecholamines are extracted and concentrated from the plasma, often using activated alumina. nih.gov The separated compounds are then detected based on their electrochemical properties, allowing for precise quantification. These measurements have consistently demonstrated that medetomidine administration leads to a significant decrease in plasma norepinephrine concentrations. nih.govresearchgate.net

Table 2: Research Findings on Medetomidine's Effect on Plasma Norepinephrine

Study SubjectObservationFinding
Dogs Comparison with xylazineMedetomidine inhibited norepinephrine release dose-dependently. nih.gov
Dogs Medetomidine infusionContinuous rate infusions of medetomidine decreased norepinephrine levels throughout the infusion period compared to a saline control. researchgate.net
Dogs Combination with other agentsMedetomidine prevented stress-induced increases in norepinephrine caused by agents like ketamine. avma.orgresearchgate.net
General (in vivo models) Mechanism of actionMedetomidine induces a dose-dependent decrease in the release and turnover of noradrenaline in the CNS. nih.gov

Analytical Methods for Metabolic Biomarker Quantification (e.g., Glucose, Insulin (B600854), Glucagon (B607659), Catecholamines)

The physiological effects of medetomidine extend to metabolic pathways, necessitating the quantification of various biomarkers. Research studies investigating these effects typically measure a panel of hormones and metabolites from plasma samples. nih.govresearchgate.net

The analytical process begins with careful sample collection and handling. For example, blood for glucagon measurement may be collected in tubes containing aprotinin (B3435010) (Trasylol) to prevent its degradation, while samples for other analytes are often collected in tubes with ethylenediaminetetraacetic acid (EDTA). nih.gov Samples are generally centrifuged immediately at low temperatures, and the resulting plasma is frozen at -80°C until analysis to ensure stability. nih.gov

A variety of analytical methods are used for quantification:

Catecholamines (Norepinephrine, Epinephrine): As mentioned previously, HPLC with electrochemical detection is the standard method. nih.gov

Glucose: Plasma glucose concentrations are typically measured using standard enzymatic assays. Studies have shown that medetomidine can induce hyperglycemia. nih.govresearchgate.net

Insulin: Insulin levels are commonly determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Medetomidine has been shown to suppress insulin secretion. nih.govresearchgate.net

Glucagon: Glucagon is also typically measured by RIA. In several studies, medetomidine did not cause a significant change in glucagon levels. nih.govresearchgate.net

Other Biomarkers: Other relevant metabolic markers such as non-esterified fatty acids (NEFA) and cortisol are also quantified using established assay techniques to provide a broader picture of the drug's metabolic impact. nih.govresearchgate.net

These analytical techniques provide the quantitative data necessary to understand the complex interplay between medetomidine's primary neurochemical effects and its secondary influences on glucose metabolism and other biochemical pathways.

Contemporary Research Challenges and Future Directions

Challenges in Elucidating Comprehensive Metabolic and Biotransformation Pathways

A complete understanding of how medetomidine (B1201911) is metabolized in the body is crucial, yet presents significant challenges. The biotransformation of medetomidine is complex, involving multiple enzymatic pathways.

Dexmedetomidine (B676), the active enantiomer of medetomidine, undergoes extensive metabolism primarily through direct glucuronidation and cytochrome P450 (CYP) enzyme-mediated pathways. wikidoc.org The main metabolic routes include N-glucuronidation, aliphatic hydroxylation (mainly by CYP2A6), and N-methylation. wikidoc.org Research in rabbits has identified hydroxylation as a key elimination pathway for medetomidine, with studies showing that the rate of hydroxymedetomidine and medetomidine carboxylic acid formation can be influenced by specific CYP enzymes like CYP2D and CYP2E. researchgate.net

However, the comprehensive metabolic fate in humans, especially in the context of polydrug use, remains less clear. jheaonline.org The variability in individual patient's metabolic rates, influenced by genetic polymorphisms of CYP enzymes, can lead to different physiological responses. researchgate.net Further research is needed to fully map these pathways and understand their clinical implications, particularly as the substance appears in uncontrolled settings. jheaonline.org

Research into Pharmacological Responses to Medetomidine as an Adulterant in Illicit Substances

The emergence of medetomidine as an adulterant in street drugs, often found with substances like fentanyl and xylazine (B1663881), has created a public health crisis. nih.govlegislativeanalysis.org This trend necessitates urgent research into its pharmacological effects in these dangerous combinations.

Medetomidine is a potent synthetic α2-adrenergic agonist, significantly more potent than the more commonly known adulterant, xylazine. legislativeanalysis.orgaegislabs.com Its presence in illicit drug mixtures is likely intended to potentiate the sedative effects of opioids. nih.gov This combination, however, leads to a high risk of severe central nervous system depression, bradycardia (slow heart rate), and hypotension (low blood pressure). nih.govvirginia.edu

In a polydrug environment, medetomidine's high selectivity for α2-adrenoceptors over α1-adrenoceptors results in profound sedation and analgesia. nih.gov When combined with opioids like fentanyl, which act on opioid receptors, the sedative effects are dangerously amplified. jheaonline.orgvirginia.edu Research is critical to understand the synergistic or additive effects at the receptor level. Medetomidine has negligible affinity for other receptors such as serotonin (B10506), muscarinic, or dopamine (B1211576) receptors, indicating its primary effects are mediated through the adrenergic system. nih.gov The interaction with other substances, such as xylazine (another α2-agonist) and stimulants like cocaine, further complicates the clinical picture and requires detailed investigation. nih.gov

A case series of patients with confirmed medetomidine exposure from the illicit opioid supply found that all also tested positive for fentanyl and xylazine, highlighting the commonality of these polydrug mixtures. nih.gov

A major challenge in treating overdoses involving medetomidine is that naloxone (B1662785), the standard opioid antagonist, is ineffective against its effects. nih.govmarylandmacs.orgporchlighthealth.com While naloxone can reverse the respiratory depression caused by opioids in the mixture, the profound sedation and cardiovascular effects of medetomidine persist. marylandmacs.orgbccdc.ca

In veterinary medicine, the effects of medetomidine can be reversed by atipamezole (B1667673), a selective α2-adrenoceptor antagonist. usamvcluj.ronih.gov However, atipamezole is not approved for human use, creating a critical gap in treatment for human exposures. porchlighthealth.combccdc.ca Research into the safety and efficacy of potential reversal agents for humans is a high priority. The investigation of agents that can counteract the effects of α2-agonists in the context of a polydrug overdose is essential to improve patient outcomes. mdpi.comntsbiz.com

Development of Targeted Delivery Systems and Novel Formulations for Research Applications

Advancements in drug delivery systems (DDS) offer promising avenues for the research and potential therapeutic applications of medetomidine and its enantiomers. The goal of these systems is to deliver the compound to specific target sites, thereby maximizing efficacy and minimizing systemic side effects. nih.govopenaccessjournals.com

Novel formulations could improve the bioavailability and control the release of the drug. nih.gov For instance, nanotechnology-based systems like liposomes and polymeric nanoparticles could encapsulate medetomidine for targeted delivery. openaccessjournals.com Stimuli-responsive systems that release the drug in response to specific physiological triggers (e.g., pH, temperature) are also being explored. openaccessjournals.com The development of such systems could be particularly beneficial for research into localized analgesic or sedative effects, potentially reducing the cardiovascular side effects associated with systemic administration. openaccessjournals.com For example, a 3D-printed expandable drug delivery system is being prototyped for targeted release in the small intestine. mdpi.com

Advanced Computational and In Silico Modeling for Drug Discovery

Computational, or in silico, modeling has become an invaluable tool in drug discovery and development, helping to predict the properties and interactions of chemical compounds. nih.govpatheon.com These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as their binding to specific receptors. patheon.com

For medetomidine, in silico models can be used to:

Predict its metabolic pathways and potential drug-drug interactions.

Simulate its binding affinity and selectivity for different adrenoceptor subtypes. awionline.org

Aid in the design of novel analogs with improved therapeutic profiles.

Support the development of new formulations by modeling drug release and stability. patheon.com

These computational approaches can significantly reduce the time and cost of research by prioritizing the most promising candidates for further experimental investigation. insilicotrials.com For example, studies have used computational models to understand the phase diagrams of medetomidine hydrochloride, which is crucial for its synthesis and formulation. isis-online.org

Emerging Applications in Translational Preclinical Research

Medetomidine continues to be a valuable tool in translational preclinical research, which aims to bridge the gap between laboratory findings and clinical applications. Its reliable sedative and analgesic properties make it useful in a wide range of animal models. cabidigitallibrary.org

Current research is exploring its use in various contexts, including:

Neuroscience Research: Investigating the role of the noradrenergic system in arousal, cognition, and pain. nih.gov

Cardiovascular Studies: Examining the effects of α2-adrenoceptor agonism on blood pressure and heart rate regulation. cabidigitallibrary.org

Metabolic Studies: Research has shown that medetomidine can affect glucose and insulin (B600854) levels, providing a model to study metabolic regulation. nih.gov

Anesthetic Protocols: Refining anesthetic techniques in laboratory animals to improve animal welfare and the quality of research data. researchgate.netmdpi.com

By providing a potent and selective tool to manipulate the α2-adrenergic system, this compound remains at the forefront of research with implications for both veterinary and human health.

Q & A

Q. What experimental methodologies are recommended for validating α2-adrenoceptor selectivity of medetomidine hydrochloride in pharmacological studies?

Medetomidine's selectivity for α2-adrenoceptors is typically validated using in vitro receptor binding assays (e.g., competitive displacement of radioligands like [³H]-clonidine) and functional assays (e.g., inhibition of cAMP production in transfected cell lines). Dose-response curves should be generated to calculate IC₅₀ or EC₅₀ values, with comparisons to non-selective agonists (e.g., xylazine) to confirm specificity .

Q. How should researchers characterize the purity and structural identity of this compound in synthetic batches?

Key methods include:

  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm molecular structure, IR spectroscopy for functional groups.
  • Elemental analysis : To verify empirical formula (C₁₃H₁₇ClN₂).
  • Chromatography : HPLC with UV detection for purity assessment (>95% recommended for in vivo studies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
  • First-aid measures : Immediate rinsing for eye/skin exposure (15+ minutes), medical consultation for ingestion/inhalation .
  • Waste disposal : Follow JIS Z 7253:2019 standards for toxic organic solids (UN2811 classification) .

Advanced Research Questions

Q. How can contradictory data on medetomidine’s dose-dependent effects be resolved in cross-species studies?

Contradictions often arise from species-specific pharmacokinetics (e.g., cats vs. primates). Mitigation strategies:

  • Allometric scaling : Adjust doses based on metabolic body weight (e.g., 20–320 µg/kg in cats vs. 0.05 mg/kg in primates ).
  • Pharmacodynamic modeling : Monitor receptor occupancy via PET imaging or telemetry.
  • Statistical rigor : Use mixed-effects models to account for inter-individual variability .

Q. What synthetic strategies optimize this compound yield while minimizing impurities?

The Friedel-Crafts alkylation of N-(trimethylsilyl)imidazole with 2,3-dimethylphenethyl chloride, catalyzed by BF₃·OEt₂ in CH₂Cl₂, achieves ~66% conversion. Key optimizations:

  • Catalyst selection : BF₃·OEt₂ outperforms AlCl₃ in reducing side products.
  • Solvent control : Anhydrous CH₂Cl₂ prevents hydrolysis of intermediates .

Q. How should anesthetic protocols combining medetomidine with other agents (e.g., ketamine) be designed to ensure reproducibility in rodent models?

  • Dose standardization : For mice, use 0.3 mg/kg medetomidine + 4 mg/kg midazolam + 5 mg/mL butorphanol intraperitoneally.
  • Reversal agents : Administer atipamezole (0.1 mg/kg) to counteract sedation.
  • Environmental controls : Maintain room temperature at 25°C to stabilize metabolic rates .

Q. What statistical approaches are appropriate for analyzing variability in medetomidine’s hemodynamic effects across experimental cohorts?

  • ANOVA with post-hoc tests : Compare means across dose groups.
  • Time-series analysis : Use mixed linear models for repeated measurements (e.g., blood pressure at 0, 6, 24 hours post-injection).
  • Power analysis : Predefine sample sizes (e.g., n ≥ 5/group) to detect ≥20% effect size .

Methodological Troubleshooting

Q. How can researchers address low bioavailability of medetomidine in oral administration studies?

  • Formulation adjustments : Use lipid-based carriers (e.g., LNPs) to enhance intestinal absorption.
  • Route optimization : Switch to intramuscular or intravenous delivery, which bypass first-pass metabolism .

Q. What steps validate medetomidine’s stability under varying storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via LC-MS.
  • Light sensitivity : Store in amber vials at -20°C; avoid repeated freeze-thaw cycles .

Cross-Disciplinary Applications

Q. How can medetomidine’s α2-agonism be leveraged in neuroprotection or anti-inflammatory studies?

  • Mechanistic studies : Assess inhibition of NF-κB or MAPK pathways in microglial cells.
  • In vivo models**: Evaluate neuroprotection in ischemic stroke models (e.g., middle cerebral artery occlusion) with MRI/PET imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.